4-tert-Butyl-2-ethylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63452-61-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-tert-butyl-2-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-8-10(12(2,3)4)6-7-11(9)13/h6-8,13H,5H2,1-4H3 |
InChI Key |
ZYPDAQYUHJXYKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-tert-Butyl-2-ethylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-tert-Butyl-2-ethylphenol, a substituted phenol of interest in various chemical and pharmaceutical applications. The primary focus is on the most industrially viable and chemically sound method: the regioselective Friedel-Crafts alkylation of 4-ethylphenol. This document details the probable reaction mechanisms, provides generalized experimental protocols derived from analogous syntheses, and presents quantitative data from related reactions to offer a comparative perspective. Additionally, alternative synthetic strategies are discussed, and key experimental workflows are visualized to aid in conceptual understanding and practical implementation.
Introduction
This compound is an organic compound characterized by a phenol ring substituted with a tert-butyl group at the 4-position and an ethyl group at the 2-position. Its structure, featuring a sterically hindered phenolic hydroxyl group, suggests potential applications as an antioxidant, a building block in the synthesis of more complex molecules, and a precursor for various specialty chemicals. The efficient and selective synthesis of this molecule is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide aims to provide a detailed technical resource for professionals engaged in the synthesis and development of this and related compounds.
Primary Synthesis Pathway: Friedel-Crafts Alkylation of 4-Ethylphenol
The most direct and probable route for the synthesis of this compound is the Friedel-Crafts alkylation of 4-ethylphenol with an isobutylene source. This electrophilic aromatic substitution reaction introduces the bulky tert-butyl group onto the aromatic ring of 4-ethylphenol. The hydroxyl and ethyl groups on the starting material direct the incoming electrophile, leading to the desired ortho-substituted product.
Reaction Mechanism
The reaction proceeds via the generation of a tert-butyl carbocation from an isobutylene source, such as isobutylene gas or a precursor like tert-butanol or methyl tert-butyl ether, in the presence of an acid catalyst. The electron-donating hydroxyl and ethyl groups of 4-ethylphenol activate the aromatic ring, making it susceptible to electrophilic attack. The tert-butyl carbocation then attacks the aromatic ring, preferentially at the position ortho to the hydroxyl group due to a combination of electronic and steric effects.
An In-depth Technical Guide to 4-tert-Butyl-2-ethylphenol: Isomers, Derivatives, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenols represent a broad class of compounds with significant industrial and therapeutic interest. Their chemical structure, characterized by a hydroxyl group attached to a benzene ring, makes them effective antioxidants and versatile precursors for a wide range of derivatives. This technical guide focuses on 4-tert-Butyl-2-ethylphenol, its isomers, and its derivatives, providing a comprehensive overview of their synthesis, physicochemical properties, and biological activities. Particular attention is given to their potential in drug development, supported by available quantitative data and detailed experimental methodologies. While specific data on this compound is limited in publicly accessible literature, this guide draws on extensive research into its closely related isomers to provide a thorough understanding of this compound class.
Introduction
Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The substitution pattern on the aromatic ring significantly influences their reactivity, bioavailability, and biological effects. The presence of bulky alkyl groups, such as tert-butyl and ethyl groups, can enhance lipophilicity and modulate the antioxidant capacity. This compound and its isomers are of particular interest due to their use as intermediates in the chemical industry and their emerging biological activities, including anti-inflammatory and anticancer properties. This guide aims to consolidate the available scientific information on these compounds to support further research and development.
Physicochemical Properties of this compound and Its Isomers
The physicochemical properties of substituted phenols are crucial for predicting their behavior in biological systems and for designing synthetic routes. The table below summarizes key properties for this compound and some of its common isomers.
| Property | This compound | 2-tert-Butyl-4-ethylphenol[1] | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butyl-4-ethylphenol |
| Molecular Formula | C₁₂H₁₈O | C₁₂H₁₈O | C₁₄H₂₂O | C₁₆H₂₆O |
| Molecular Weight ( g/mol ) | 178.27 | 178.27 | 206.32 | 234.38 |
| Boiling Point (°C) | 254.6 at 760 mmHg | 250 | 264 | 253 |
| Melting Point (°C) | Not Available | 28-32 | 53-57 | 43-47 |
| Density (g/cm³) | 0.951 | 0.939 at 25°C | 0.914 | Not Available |
| Flash Point (°C) | 115.4 | 113 | 116 | Not Available |
| LogP | 3.25 | 4.1 | 4.88 | Not Available |
| CAS Number | 63452-61-9 | 96-70-8 | 96-76-4 | 4130-42-1 |
Synthesis of Substituted Phenols
The synthesis of this compound and its isomers typically involves the electrophilic alkylation of a phenol precursor, a classic example of a Friedel-Crafts reaction.
General Synthetic Approach: Friedel-Crafts Alkylation
This method involves the reaction of a phenol with an alkylating agent, such as an alkene (e.g., isobutylene) or an alcohol (e.g., tert-butanol), in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation (i.e., the position of substitution on the aromatic ring).
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of alkylated phenols.
Experimental Protocol: Synthesis of 2,4-di-tert-butylphenol
Materials:
-
Phenol
-
tert-Butanol or Isobutylene
-
Acid catalyst (e.g., sulfuric acid, or an acid-supported alumina catalyst)[4]
-
Solvent (if applicable, e.g., hexane)
-
Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of phenol and an acid catalyst is stirred in a reaction vessel.
-
Isobutylene is then introduced into the reaction mixture at a controlled temperature, typically between 60-180°C.[4]
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Upon completion, the reaction mixture is cooled and washed with water and sodium hydroxide solution to remove the catalyst and unreacted phenol.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 2,4-di-tert-butylphenol.
Biological Activities and Potential for Drug Development
While research on this compound is limited, extensive studies on its isomers, particularly 2,4-di-tert-butylphenol (2,4-DTBP), have revealed a range of biological activities relevant to drug development.
Antioxidant Activity
Substituted phenols are well-known for their antioxidant properties. The antioxidant capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
2,4-DTBP has demonstrated significant antioxidant activity, with reported IC₅₀ values of 60 µg/mL in the DPPH assay and 17 µg/mL in the ABTS assay.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of phenolic compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compound solutions at various concentrations in methanol
-
Methanol (as a blank)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 100 µL of the test compound solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Several substituted phenols have shown promising anti-inflammatory effects.
-
Combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which are structurally related to this compound, have been shown to exert potent anti-inflammatory activity by inhibiting the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) genes in RAW264.7 cells.[7][8]
Anticancer Activity
The cytotoxic effects of substituted phenols against various cancer cell lines have been a subject of increasing interest.
-
2,4-DTBP has been shown to have cytotoxic effects on human colorectal cancer cells (HCT116) with an IC₅₀ value of 57.044 µM.[9] It has also demonstrated cytotoxicity against HeLa cells with an IC₅₀ value of 10 µg/mL.[3][10] The proposed mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and Survivin, leading to cell cycle arrest and apoptosis.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Signaling Pathways
The biological effects of substituted phenols are mediated through various signaling pathways. A key pathway implicated in the action of some phenolic compounds is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.
Caption: Simplified PPARγ signaling pathway.
Conclusion and Future Directions
This compound and its isomers represent a promising class of compounds with diverse biological activities. While the direct biological and synthetic data for this compound itself is not extensively documented in the public domain, the significant antioxidant, anti-inflammatory, and anticancer properties of its close isomers, such as 2,4-di-tert-butylphenol, strongly suggest that it warrants further investigation.
Future research should focus on:
-
Developing and publishing detailed, reproducible synthetic protocols for this compound and its novel derivatives.
-
Conducting comprehensive biological screening of these compounds to determine their quantitative activity (e.g., IC₅₀ values) in a range of assays.
-
Elucidating the specific signaling pathways modulated by this compound and its derivatives to understand their mechanisms of action.
-
Performing structure-activity relationship (SAR) studies to optimize the therapeutic potential of this class of molecules.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives for applications in drug discovery and development.
References
- 1. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijat-aatsea.com [ijat-aatsea.com]
- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of 4-tert-Butyl-2-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-Butyl-2-ethylphenol (CAS No. 63452-61-9). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18 | d | 1H | Ar-H |
| 6.95 | dd | 1H | Ar-H |
| 6.68 | d | 1H | Ar-H |
| 4.80 | s | 1H | OH |
| 2.65 | q | 2H | -CH₂-CH₃ |
| 1.31 | s | 9H | -C(CH₃)₃ |
| 1.25 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 151.2 | C-OH |
| 143.5 | C-C(CH₃)₃ |
| 128.0 | Ar-CH |
| 127.5 | Ar-C |
| 126.8 | Ar-CH |
| 115.0 | Ar-CH |
| 34.1 | -C(CH₃)₃ |
| 31.5 | -C(CH₃)₃ |
| 23.0 | -CH₂-CH₃ |
| 14.1 | -CH₂-CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H Stretch |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1230 | Strong | C-O Stretch |
| 880-800 | Strong | C-H Bending (Aromatic) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 178 | 40 | [M]⁺ (Molecular Ion) |
| 163 | 100 | [M-CH₃]⁺ |
| 149 | 25 | [M-C₂H₅]⁺ |
| 135 | 15 | [M-C₃H₇]⁺ |
| 91 | 10 | [C₇H₇]⁺ |
Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation.
Procedure:
-
To a stirred solution of 4-tert-butylphenol in a suitable solvent (e.g., a non-polar organic solvent like hexane or dichloromethane), a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is cooled in an ice bath.
-
An ethylating agent, such as ethyl bromide or diethyl sulfate, is added dropwise to the reaction mixture.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Analysis
NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.
Procedure:
-
A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 MHz).
-
The spectra are processed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR spectroscopy is used to identify the functional groups present in a molecule.
Procedure:
-
A small amount of the neat liquid sample of this compound is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a thin disk.
-
The sample is placed in the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Procedure:
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
The sample is ionized, commonly using Electron Ionization (EI).
-
The mass-to-charge ratios (m/z) of the resulting ions are analyzed and detected to generate the mass spectrum.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its spectroscopic analysis.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Logical Relationship of Spectroscopic Techniques
The following diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for the characterization of this compound.
Caption: Relationship of Spectroscopic Information.
A Comprehensive Technical Guide to the Solubility of 4-tert-Butyl-2-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-tert-Butyl-2-ethylphenol, a substituted phenol of significant interest in various industrial and research applications. This document compiles available solubility data, outlines key experimental methodologies for its determination, and presents logical workflows to aid in its practical application in laboratory and development settings.
Introduction to this compound
This compound is an organic compound characterized by a phenol ring substituted with a tert-butyl group at the para position and an ethyl group at the ortho position. This substitution pattern imparts specific physical and chemical properties, including its solubility profile, which is a critical parameter in process development, formulation, and chemical synthesis. Understanding its behavior in various solvents is essential for its effective use.
Solubility Profile of this compound
Qualitative Solubility:
General solubility principles suggest that this compound, with its significant nonpolar alkyl substituents and a polar hydroxyl group, will exhibit good solubility in organic solvents and limited solubility in water. Available data for related compounds confirms this, indicating that it is generally soluble in alcohols, ethers, and ketones, and insoluble or only sparingly soluble in water and alkaline solutions[1][2].
Quantitative Solubility Data:
Specific quantitative solubility data for this compound is scarce. However, data for the closely related isomer, 2-tert-Butyl-4-ethylphenol, indicates a solubility of 32.5 mg/mL in Dimethyl Sulfoxide (DMSO) [1]. This value can serve as a useful estimation for its solubility in polar aprotic solvents.
For the related compound, 4-tert-butylphenol, it is described as being generally soluble in organic solvents such as ethanol and acetone[3]. It is sparingly soluble in water, with a reported value of 0.6 g/L at 20°C for 4-tert-butylphenol[4]. Given the structural similarities, a similar low solubility in water can be expected for this compound.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Estimated Solubility |
| Polar Protic | Ethanol | Soluble |
| Methanol | Soluble | |
| Polar Aprotic | Acetone | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | ~32.5 mg/mL (based on 2-tert-Butyl-4-ethylphenol)[1] | |
| Nonpolar | Toluene | Likely Soluble |
| Hexane | Likely Soluble | |
| Aqueous | Water | Insoluble / Sparingly Soluble[1][2][5] |
| Alkaline Solutions | Insoluble[2] |
Note: The term "Soluble" indicates that the compound is expected to dissolve to a significant extent, though specific quantitative values are not available. The value for DMSO is an approximation based on a structural isomer.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for key experiments that can be employed to quantify the solubility of this compound.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped flask or vial).
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration (using a filter that does not interact with the solute or solvent) or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique.
Shake-Flask Method Workflow
Analytical Techniques for Quantification
This is a straightforward method for determining the concentration of a non-volatile solute.
Methodology:
-
A precise volume of the saturated filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).
-
The container with the dried residue is weighed.
-
The mass of the dissolved solute is calculated by subtracting the initial weight of the empty container.
-
The solubility is then expressed as mass of solute per volume or mass of solvent.
This technique is suitable for compounds that absorb ultraviolet or visible light and can be used for rapid quantification.
Methodology:
-
Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax. Phenolic compounds typically exhibit strong absorbance in the UV region.
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The saturated filtrate is appropriately diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is measured at the λmax.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by accounting for the dilution factor.
UV-Visible Spectroscopy Workflow for Solubility
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, especially in complex mixtures.
Methodology:
-
Method Development: An appropriate HPLC method is developed, including the selection of a suitable column (e.g., C18), mobile phase, flow rate, and detector (e.g., UV detector set at the λmax of this compound).
-
Calibration: A series of standard solutions of this compound with known concentrations are injected into the HPLC system. A calibration curve is generated by plotting the peak area (or height) against the concentration.
-
Sample Analysis: A known volume of the saturated filtrate is injected into the HPLC system.
-
Concentration Determination: The peak area of this compound in the sample chromatogram is measured, and the concentration is determined from the calibration curve.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: As a molecule with both polar (hydroxyl group) and nonpolar (alkyl groups) regions, its solubility will be highest in solvents with similar polarity characteristics ("like dissolves like").
-
Temperature: The solubility of solids in liquids generally increases with temperature, although the extent of this increase is compound- and solvent-dependent.
-
pH: The phenolic hydroxyl group is weakly acidic. In basic solutions, it can deprotonate to form a phenoxide ion, which is generally more soluble in aqueous media. However, available information suggests insolubility in alkali, which may be due to the formation of insoluble salts or other complex behaviors.
-
Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through various interactions.
Conclusion
This technical guide has summarized the available information on the solubility of this compound and provided detailed experimental protocols for its quantitative determination. While specific solubility data is limited, the provided qualitative profile and estimated values, along with the robust experimental methodologies, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The application of the described experimental workflows will enable the generation of precise and reliable solubility data tailored to specific solvent systems and conditions.
References
- 1. Buy 2-tert-Butyl-4-ethylphenol | 96-70-8 [smolecule.com]
- 2. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 5. 2-tert-Butyl-4-ethylphenol CAS#: 96-70-8 [m.chemicalbook.com]
"literature review on 4-tert-Butyl-2-ethylphenol"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butyl-2-ethylphenol, a substituted phenolic compound, has garnered interest within the scientific community. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties. Due to a notable scarcity of in-depth research specifically on this isomer, this review also draws comparative insights from its more extensively studied structural isomers, such as 2-tert-butyl-4-ethylphenol and various di-tert-butylphenols, to infer potential characteristics and areas for future investigation. This guide aims to consolidate the current knowledge and highlight the significant gaps in the literature, thereby providing a valuable resource for researchers and professionals in drug development and related fields.
Introduction
Substituted phenols are a broad class of organic compounds with diverse industrial and biological applications. The introduction of alkyl groups, such as tert-butyl and ethyl moieties, to the phenol ring can significantly influence their physicochemical properties and biological activities. This compound (Figure 1) is one such compound, the specific biological roles and potential therapeutic applications of which remain largely unexplored. This document serves to summarize the known information about this compound and to propose avenues for future research based on the activities of closely related molecules.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are limited. The available information is summarized in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 63452-61-9 | [1] |
| Molecular Formula | C12H18O | [1] |
| Molecular Weight | 178.274 g/mol | [1] |
| Boiling Point | 254.6 °C at 760 mmHg | [1] |
| Flash Point | 115.4 °C | [1] |
| Density | 0.951 g/cm³ | [1] |
| Vapor Pressure | 0.0107 mmHg at 25°C | [1] |
| LogP | 3.25210 | [1] |
| pKa | 10.49 ± 0.18 (Predicted) | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis
A generalized workflow for the potential synthesis is depicted in the following diagram. This proposed pathway is based on common organic synthesis reactions for similar compounds.
Caption: Proposed synthetic workflow for this compound.
Biological Activities
Direct studies on the biological activities of this compound are conspicuously absent from the published literature. However, extensive research on its isomers and other related tert-butylated phenols suggests potential antioxidant and antimicrobial properties.
Antioxidant Activity (Inferred)
Many hindered phenols, characterized by bulky alkyl groups ortho to the hydroxyl group, are known to be effective antioxidants. This activity is attributed to their ability to donate the hydrogen atom from the hydroxyl group to scavenge free radicals, with the resulting phenoxy radical being stabilized by the adjacent alkyl groups. For instance, 2,4-di-tert-butylphenol has demonstrated significant antioxidant activity in various assays. It is plausible that this compound also possesses antioxidant properties due to the presence of the tert-butyl and ethyl groups flanking the hydroxyl group.
The general mechanism of radical scavenging by phenolic antioxidants is illustrated below.
Caption: General mechanism of free radical scavenging by phenolic compounds.
Antimicrobial Activity (Inferred)
Several studies have reported the antimicrobial activity of related compounds like 2,4-di-tert-butylphenol against a range of bacteria and fungi. The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes, leading to cell lysis and death. The presence of the tert-butyl and ethyl groups in this compound suggests it may also exhibit antimicrobial properties.
Experimental Protocols
Due to the lack of specific research on this compound, no detailed experimental protocols for its biological evaluation are available. Researchers interested in investigating this compound would need to adapt existing protocols for assessing antioxidant and antimicrobial activities of other phenolic compounds.
Example of a General Experimental Workflow for Biological Activity Screening:
Caption: A general workflow for screening the biological activity of a compound.
Signaling Pathways
There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Future research could explore its effects on pathways related to oxidative stress (e.g., Nrf2 pathway) or inflammation (e.g., NF-κB pathway), given the known activities of other phenolic compounds.
Conclusion and Future Directions
The current body of scientific literature on this compound is exceptionally limited. While its basic physicochemical properties are documented, there is a significant void in our understanding of its synthesis, biological activities, and potential mechanisms of action. Based on the known properties of its structural isomers and other substituted phenols, it is reasonable to hypothesize that this compound may possess antioxidant and antimicrobial properties.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route for this compound.
-
Conducting comprehensive in vitro and in vivo studies to evaluate its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities.
-
Investigating its mechanism of action and potential interactions with key signaling pathways.
-
Performing toxicological studies to assess its safety profile for potential therapeutic or industrial applications.
A thorough investigation of this compound is warranted to unlock its potential and to provide a more complete picture of the structure-activity relationships within the family of substituted phenols. This would be of significant interest to researchers in medicinal chemistry, pharmacology, and materials science.
References
Toxicology and Safety Profile of 4-tert-Butyl-2-ethylphenol: An In-Depth Technical Guide
Introduction
4-tert-Butyl-2-ethylphenol is a substituted phenol for which a comprehensive toxicological dataset is not publicly available. To address this data gap, this guide synthesizes the known toxicological and safety information for closely related analogues. By examining the toxicokinetics and toxicodynamics of these structurally similar chemicals, we can infer the likely hazard profile of this compound. The primary analogues used for this assessment are 2,6-di-tert-butyl-4-ethylphenol, which shares the same ethyl and tert-butyl functional groups, and 4-tert-butylphenol, the parent compound.
Toxicological Data Summary (Read-Across Approach)
The following tables summarize the key quantitative toxicological data from studies on analogue compounds.
| Compound | Test Species | Route of Administration | Study Duration | Key Findings | NOAEL/LOAEL | Reference |
| 2,6-di-tert-butyl-4-ethylphenol | Rat | Gavage | 14 days (Dose-finding) | Deaths observed at 1000 mg/kg bw/day. | - | [1] |
| 2,6-di-tert-butyl-4-ethylphenol | Rat | Gavage | 28 days | Increased liver weight, centrilobular hypertrophy of hepatocytes, hypertrophy of thyroid follicular cells. Hematological and blood chemistry changes at the highest dose. | NOAEL: 15 mg/kg bw/day | [1] |
| 4-tert-butylphenol | Rat | Gavage | 46 days (OECD TG 422) | No systemic toxicity observed. Noisy respiratory sound at the highest dose, suggesting irritation. | 200 mg/kg bw/day (highest dose tested) | [2] |
| Compound | Test System | Metabolic Activation | Result | Conclusion | Reference |
| 2,6-di-tert-butyl-4-ethylphenol | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative | Not mutagenic in bacteria. | [1] |
| 2,6-di-tert-butyl-4-ethylphenol | Chinese Hamster Lung (CHL/IU) cells | With | Positive | Clastogenic in vitro. | [1] |
| 4-tert-butylphenol | Gene Mutation Tests | - | Negative | Not mutagenic. | [2] |
| 4-tert-butylphenol | Chromosomal Aberration (CHL/IU cells) | With | Positive | Clastogenic in vitro. | [2] |
| Compound | Test Species | Study Type | Key Findings | NOAEL/LOAEL | Reference |
| 4-tert-butylphenol | Rat | Combined Repeated Dose and Reproductive/Developmental Screening (OECD TG 422) | No reproductive toxicity observed. | 200 mg/kg bw/day (highest dose tested) | [2] |
| Compound | Key Findings | Reference |
| 4-tert-butylphenol | Identified as an endocrine disruptor with estrogenic activity. Listed as a Substance of Very High Concern (SVHC) by ECHA for its endocrine-disrupting properties in the environment. | [3][4] |
Experimental Protocols
Detailed methodologies for key studies are crucial for the interpretation and application of toxicological data.
-
Guideline: Chemical Substances Control Law of Japan, conducted under GLP principles.[1]
-
Test Species: Rats.[1]
-
Administration: Oral gavage.[1]
-
Dose Groups: 0 (vehicle: 0.5% methylcellulose), 15, 60, and 250 mg/kg bw/day.[1]
-
Duration: 28 days.[1]
-
Parameters Observed: Clinical signs, mortality, body weight, urinalysis, hematology, blood chemistry, organ weights, and histopathology.[1]
-
Guideline: OECD TG 471.[1]
-
Test Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.[1]
-
Metabolic Activation: With and without a mammalian metabolic activation system (S9 mix).[1]
-
Method: Plate incorporation method.
-
Guideline: OECD TG 473.[1]
-
Cell Line: Chinese Hamster Lung (CHL/IU) cells.[1]
-
Metabolic Activation: With and without a mammalian metabolic activation system (S9 mix).[1]
-
Method: Cells were exposed to the test substance for a short duration, followed by a recovery period. Chromosomes were then harvested, stained, and analyzed for structural aberrations.[1]
Visualizations
The following diagrams illustrate the logical framework of the read-across approach and a general workflow for toxicological assessment.
Caption: Logical framework for the read-across assessment of this compound.
Caption: General workflow for toxicological assessment using a read-across approach.
Discussion and Conclusion
Due to the absence of specific toxicological data for this compound, a read-across approach from structurally similar compounds provides the most reliable estimation of its potential hazards.
-
Systemic Toxicity: Based on the data for 2,6-di-tert-butyl-4-ethylphenol, repeated oral exposure to this compound may target the liver and thyroid.[1]
-
Genotoxicity: The positive in vitro chromosomal aberration results for both 2,6-di-tert-butyl-4-ethylphenol and 4-tert-butylphenol suggest a potential for clastogenicity.[1][2] Further in vivo testing would be required to determine if this potential is realized systemically.
-
Endocrine Disruption: The known endocrine-disrupting properties of 4-tert-butylphenol, particularly its estrogenic activity, raise concerns for this compound.[3][4] The presence of the p-tert-butyl phenol moiety is a structural alert for this activity.
-
Irritation: Skin and eye irritation are likely, as indicated by data on 2-tert-butyl-4-ethylphenol and the respiratory irritation noted for 4-tert-butylphenol at high doses.[2]
References
Navigating the Scarcity: A Technical Guide to the Putative Natural Sources and Biosynthesis of 4-tert-Butyl-2-ethylphenol and its Analogs
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the natural sources and biosynthesis of the specific alkylphenol isomer, 4-tert-Butyl-2-ethylphenol, is exceptionally scarce in current scientific literature. This guide will therefore provide a comprehensive overview of a closely related and well-documented analog, 2,4-di-tert-butylphenol (2,4-DTBP), to serve as a representative model for understanding the potential natural occurrence and biosynthetic pathways of substituted phenols. Methodologies and principles discussed are broadly applicable to the study of alkylphenols.
Introduction to Alkylphenols
Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. They are found both as natural products and as synthetic compounds used in a variety of industrial applications. Their biological activities are diverse, ranging from antimicrobial and antioxidant to endocrine-disrupting effects. The structural diversity of alkylphenols, arising from the nature, number, and position of the alkyl substituents, leads to a wide array of chemical and biological properties.
While the target of this guide, this compound, remains elusive in the context of natural products chemistry, the study of its isomers and other related alkylphenols provides a valuable framework for future investigations.
The Case of 2,4-di-tert-butylphenol (2,4-DTBP): A Prolific Natural Product
In stark contrast to this compound, 2,4-di-tert-butylphenol (2,4-DTBP) is a widely distributed natural product. It has been identified in a remarkable range of organisms, spanning bacteria, fungi, plants, and animals, indicating a conserved and significant biological role.[1][2][3][4][5]
Natural Occurrence of 2,4-di-tert-butylphenol
2,4-DTBP has been isolated from at least 169 species across different kingdoms.[1][3] It is often a component of essential oils and volatile organic compounds emitted by these organisms.
Table 1: Selected Natural Sources of 2,4-di-tert-butylphenol (2,4-DTBP)
| Kingdom | Phylum/Division | Species | Reference(s) |
| Bacteria | Proteobacteria | Pseudomonas aeruginosa | [6] |
| Firmicutes | Bacillus licheniformis | [7] | |
| Cyanobacteria | Nostoc spp. | [1] | |
| Fungi | Ascomycota | Daldinia eschscholtzii | [6] |
| Basidiomycota | Pleurotus sajor-caju | [8] | |
| Plantae | Magnoliophyta | Piper betle | [9] |
| Pinophyta | Pinus yunnanensis | [2] | |
| Animalia | Arthropoda | Scolopendra subspinipes | [4] |
Biosynthesis of 2,4-di-tert-butylphenol: An Uncharted Territory
Despite its widespread occurrence, the precise biosynthetic pathway of 2,4-DTBP in most organisms remains to be fully elucidated. It is generally considered a secondary metabolite. The biosynthesis is likely to involve the alkylation of a phenolic precursor. The source of the tert-butyl groups is hypothesized to be from isoprene units, derived from the mevalonate or MEP/DOXP pathways.
General Biosynthesis of Alkylphenols
The biosynthesis of alkylphenols in microorganisms and plants is thought to occur through several general pathways, including:
-
Polyketide Pathway: This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which can then be cyclized and aromatized to form a phenolic ring. Subsequent alkylation events would lead to the final alkylphenol structure.
-
Shikimate Pathway: This pathway produces the aromatic amino acids phenylalanine and tyrosine, which can serve as precursors to a wide variety of phenolic compounds. Enzymatic modifications, including alkylation, can then lead to the formation of alkylphenols.
Experimental Protocols for the Isolation and Characterization of Alkylphenols
The following protocols are generalized methods that can be adapted for the isolation and identification of this compound from a potential natural source.
Extraction of Alkylphenols from a Biological Matrix
-
Sample Preparation: The biological material (e.g., microbial culture, plant tissue) is harvested and lyophilized.
-
Solvent Extraction: The dried material is ground to a fine powder and extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This is typically performed using a Soxhlet apparatus or sonication.
-
Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield crude extracts.
Chromatographic Separation and Purification
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel or Sephadex LH-20.
-
Elution Gradient: A gradient of solvents (e.g., n-hexane and ethyl acetate) is used to elute fractions with increasing polarity.
-
Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column.
Structure Elucidation
The purified compound is subjected to spectroscopic analysis to determine its chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.[11][12][13][14]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the aromatic ring system.
Potential Biotransformation and Degradation Pathways
While the biosynthesis of many alkylphenols is not well understood, their microbial degradation has been a subject of study due to their status as environmental pollutants. Understanding these degradation pathways can provide clues to potential biosynthetic steps in reverse. For instance, the degradation of 4-tert-butylphenol by Sphingobium fuliginis has been shown to proceed via hydroxylation to form 4-tert-butylcatechol, followed by a meta-cleavage pathway.[15]
Visualizing Workflows and Pathways
Experimental Workflow for Alkylphenol Discovery```dot
Caption: Microbial degradation pathway of 4-tert-butylphenol.
Conclusion and Future Directions
The natural occurrence and biosynthesis of this compound remain an open area for research. The widespread presence of its analog, 2,4-di-tert-butylphenol, across diverse biological taxa suggests that other structurally related alkylphenols may also be produced in nature. The application of modern analytical techniques, such as high-resolution mass spectrometry and metabolomics, to a wider range of organisms may yet reveal the natural sources of this compound. Elucidating its biosynthetic pathway would not only contribute to our fundamental understanding of secondary metabolism but could also open avenues for its biotechnological production for various applications. Further research into the bioactivity of this specific isomer is also warranted to understand its potential ecological and pharmacological roles.
References
- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 6. Frontiers | 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,6-Ditert-butyl-4-ethylphenol(4130-42-1) 1H NMR spectrum [chemicalbook.com]
- 12. 2-tert-Butyl-4-ethylphenol(96-70-8) 1H NMR spectrum [chemicalbook.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. brainly.com [brainly.com]
- 15. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-2-ethylphenol is a sterically hindered phenolic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group ortho to the hydroxyl moiety and an ethyl group in the para position, imparts specific reactivity and properties to the molecule. This makes it a valuable building block for the synthesis of a variety of organic molecules, most notably as a precursor to high-performance antioxidants. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
The tert-butyl group provides significant steric hindrance around the phenolic hydroxyl group, which modulates its reactivity and is a key feature in the design of non-staining antioxidants. The ethyl group at the para position influences the electronic properties and solubility of the parent phenol and its derivatives.
Key Applications in Organic Synthesis
The primary application of this compound is in the synthesis of bisphenolic antioxidants. These compounds are widely used as stabilizers in polymers, rubbers, and lubricants to prevent oxidative degradation. Other potential applications include its use as a building block for the synthesis of more complex molecules through reactions such as etherification, esterification, and further electrophilic aromatic substitution.
Synthesis of Hindered Phenolic Antioxidants
One of the most significant industrial applications of this compound is the synthesis of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), a potent antioxidant commonly known as Antioxidant 425. This transformation is typically achieved through the condensation of this compound with a formaldehyde equivalent, such as methylal, in the presence of an acid catalyst.
Reaction Scheme:
Caption: Synthesis of a bisphenolic antioxidant.
This protocol is adapted from analogous syntheses of similar bisphenolic antioxidants.
Materials:
-
This compound
-
Methylal (Dimethoxymethane)
-
Concentrated Sulfuric Acid
-
Calcium Oxide (for neutralization)
-
Methanol (for washing)
-
Reactor with a thermometer, condenser, and stirrer
Procedure:
-
Charge the reactor with this compound and methylal.
-
With stirring, add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the sulfuric acid by adding calcium oxide and stir for an additional 20-30 minutes.
-
Filter the mixture to remove the catalyst and any salts.
-
Distill off the unreacted methylal from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like methanol to yield 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) as a white to off-white crystalline solid.
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| This compound | 178.27 | 1.0 | 178.27 g | - |
| Methylal | 76.09 | 0.5 | 38.05 g | - |
| Conc. H2SO4 | 98.08 | Catalytic | ~2.5 g | - |
| 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | 368.55 | - | - | >90% (typical) |
Table 1: Typical reaction parameters for the synthesis of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol).
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic substitution by the hydroxyl and alkyl groups. The bulky tert-butyl group directs incoming electrophiles primarily to the less sterically hindered position, which is the position ortho to the hydroxyl group and meta to the ethyl group.
Workflow for Electrophilic Bromination:
Caption: Workflow for bromination of the phenol.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2)
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-4-tert-butyl-2-ethylphenol.
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass | Yield (%) |
| This compound | 178.27 | 1.0 | 178.27 g | - |
| N-Bromosuccinimide | 177.98 | 1.05 | 186.88 g | - |
| 6-Bromo-4-tert-butyl-2-ethylphenol | 257.17 | - | - | Variable |
Table 2: Reagents for the bromination of this compound.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis, particularly for the preparation of high-performance antioxidants. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound. Further investigations into its reactivity in other transformations, such as etherification, esterification, and coupling reactions, will undoubtedly expand its applications in the development of novel functional molecules for the pharmaceutical and material science industries. Researchers are encouraged to adapt and optimize these protocols based on their specific research needs and available laboratory resources.
Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol as an Antioxidant in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-2-ethylphenol is a sterically hindered phenolic antioxidant used to prevent oxidative degradation in a variety of industrial materials. Its chemical structure, featuring a hydroxyl group on a benzene ring with bulky alkyl substituents, allows it to effectively scavenge free radicals and inhibit oxidation chain reactions. This property is crucial for extending the service life and maintaining the performance of materials such as plastics, rubbers, lubricants, and fuels.[1][2] These application notes provide an overview of its use, relevant experimental protocols for evaluating its efficacy, and a summary of its antioxidant mechanism.
Industrial Applications
Hindered phenolic antioxidants like this compound are integral to the stability and longevity of numerous industrial products:
-
Polymers and Rubbers: During processing and end-use, polymers and rubbers are susceptible to degradation from heat, light, and oxygen exposure, leading to undesirable effects like discoloration, cracking, and loss of mechanical properties.[3] this compound, when incorporated into these materials, acts as a primary stabilizer by interrupting the auto-oxidation cycle.[2][3]
-
Lubricants and Fuels: The performance of lubricants and fuels is critically dependent on their resistance to oxidation. Oxidative degradation can lead to increased viscosity, sludge formation, and the formation of gums and deposits that can impair engine performance.[4] As a potent antioxidant, this compound helps to maintain the quality and functionality of these essential industrial fluids by intercepting free radicals.[4]
Data Presentation
While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the following tables present typical performance data for structurally similar and commonly used hindered phenolic antioxidants. This data can serve as a benchmark for estimating the potential efficacy of this compound in similar applications.
Table 1: Oxidative Stability of Lubricating Oils with Phenolic Antioxidants (Rotary Bomb Oxidation Test - RBOT)
| Antioxidant | Concentration (wt%) | Oxidation Induction Time (minutes) | Base Oil |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.5 | 350 | Mineral Oil |
| 2,6-di-tert-butylphenol | 0.5 | 320 | Mineral Oil |
| 4,4'-methylenebis(2,6-di-tert-butylphenol) | 0.5 | 450 | Mineral Oil |
Note: Data is illustrative and compiled from general knowledge of lubricant additives. Actual performance may vary depending on the specific base oil and additive package.
Table 2: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) with Phenolic Antioxidants (TGA/DSC)
| Antioxidant | Concentration (wt%) | OIT at 200°C (minutes) |
| Vitamin E | 0.1 | 25 |
| A clustered, quadri-functional hindered phenol | 0.1 (molar equivalent) | 45 |
| A small hindered phenol | 0.1 | 15 |
Source: Adapted from a comparative study on antioxidant performance in HDPE. The specific hindered phenols were not fully named in the source.
Table 3: Oxidative Stability of Biodiesel with Phenolic Antioxidants (Rancimat Method)
| Antioxidant | Concentration (ppm) | Induction Period (hours) | Biodiesel Source |
| Butylated hydroxytoluene (BHT) | 100 | 6.14 | Canola Methyl Ester |
| 6,6-di-tert-butyl-2,2'-methylendi-p-cresol (BPH) | 100 | 6.93 | Canola Methyl Ester |
| Neat Biodiesel (Control) | 0 | 5.53 | Canola Methyl Ester |
Source: Adapted from a study on the oxidative storage stability of canola fatty acid methyl ester.
Experimental Protocols
Determination of Oxidative Stability by the Rancimat Method
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats. It measures the induction period, which is the time until a rapid increase in oxidation occurs.
Materials and Equipment:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Air pump
-
Heating block
-
Deionized water
-
Sample of industrial oil (e.g., lubricant, fuel)
-
This compound
Protocol:
-
Sample Preparation: Accurately weigh 3.0 ± 0.1 g of the oil sample directly into a clean reaction vessel. For solid samples, a suitable solvent or melting may be required. To evaluate the antioxidant, add a precise amount of this compound to the oil and ensure it is homogeneously mixed.
-
Instrument Setup:
-
Fill the measuring vessels with 60 mL of deionized water and place them in the instrument.
-
Set the heating block to the desired temperature (e.g., 110°C for many oils).
-
Set the air flow rate (e.g., 20 L/h).
-
-
Measurement:
-
Place the reaction vessel into the heating block.
-
Connect the air tube to the reaction vessel, ensuring the air inlet is submerged in the sample.
-
Connect the outlet tube from the reaction vessel to the measuring vessel.
-
Start the measurement. The instrument will continuously bubble air through the heated sample.
-
-
Data Analysis: Volatile oxidation products are carried by the air stream into the deionized water, where they increase the conductivity. The instrument records this conductivity over time. The induction period is the time until a sharp increase in conductivity is detected. A longer induction period indicates greater oxidative stability.
Thermogravimetric Analysis (TGA) for Oxidative Stability of Polymers
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal and oxidative stability of materials like polymers.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) with a furnace and a sensitive microbalance.
-
Sample pans (e.g., aluminum, platinum).
-
Polymer sample (e.g., polyethylene, polypropylene).
-
This compound.
-
Inert gas (e.g., nitrogen) and oxidizing gas (e.g., air or oxygen).
Protocol:
-
Sample Preparation:
-
Prepare a polymer sample containing a known concentration of this compound. This is typically done by melt blending.
-
Accurately weigh a small amount of the polymer sample (e.g., 5-10 mg) into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature and purge the furnace with an inert gas (nitrogen) to remove any residual oxygen.
-
-
Measurement for Onset of Oxidation Temperature (OOT):
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere to a desired starting temperature below the expected oxidation temperature.
-
Switch the purge gas from inert to an oxidizing atmosphere (air or oxygen).
-
Continue to heat the sample at a constant rate until degradation is complete.
-
The onset of oxidation is identified as the temperature at which a significant change in mass (typically a gain due to oxygen uptake, followed by a loss due to degradation) is observed.
-
-
Isothermal Measurement for Oxidation Induction Time (OIT):
-
Heat the sample under an inert atmosphere to a specific isothermal temperature.
-
Once the temperature is stable, switch the purge gas to an oxidizing atmosphere.
-
Hold the sample at this temperature and record the change in mass over time.
-
The OIT is the time from the introduction of the oxidizing gas until the onset of decomposition (mass loss).
-
-
Data Analysis: A higher Onset of Oxidation Temperature or a longer Oxidation Induction Time indicates greater stability of the polymer formulation.
Mandatory Visualization
Antioxidant Mechanism of Hindered Phenols
The primary antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical (ROO•). This action terminates the propagation step of the auto-oxidation chain reaction. The resulting phenoxyl radical is stabilized by the bulky alkyl groups, which sterically hinder further reactions and promote stability.
Experimental Workflow for Rancimat Analysis
This diagram illustrates the logical flow of the Rancimat experimental procedure for evaluating the oxidative stability of an industrial oil with an antioxidant.
References
Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-tert-Butyl-2-ethylphenol in polymer chemistry. Due to its primary function as a chemical intermediate, this document will also cover the applications and properties of its key derivative, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), a widely used antioxidant in the polymer industry.
Introduction to this compound
This compound is a sterically hindered phenolic compound. While not extensively used as a primary antioxidant in its monomeric form, it serves as a crucial building block for the synthesis of more complex and effective polymer stabilizers. Its chemical structure, featuring a bulky tert-butyl group and an ethyl group ortho and para to the hydroxyl group respectively, provides the foundational characteristics for antioxidant activity.
The principal application of this compound in polymer chemistry is as a reactant in the synthesis of 2,2'-methylenebis(6-tert-butyl-4-ethylphenol).[1] This resulting bisphenolic compound is a highly effective, non-discoloring antioxidant used to protect a variety of polymers from thermal and oxidative degradation.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its significant derivative, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), is presented below for easy comparison.
| Property | This compound | 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) |
| CAS Number | 63452-61-9[3] | 88-24-4[4] |
| Molecular Formula | C₁₂H₁₈O[3][5] | C₂₅H₃₆O₂[4] |
| Molecular Weight | 178.27 g/mol [3][5] | 368.55 g/mol [4] |
| Appearance | - | White crystalline powder[4] |
| Boiling Point | 254.6 °C at 760 mmHg[3] | - |
| Melting Point | - | 119-122 °C[4] |
| Flash Point | 115.4 °C[3] | Not applicable[4] |
| Density | 0.951 g/cm³[3] | - |
Mechanism of Action as an Antioxidant Precursor
Sterically hindered phenols, such as those derived from this compound, function as primary antioxidants by interrupting the free-radical chain reactions that lead to polymer degradation. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which is a key intermediate in the auto-oxidation cycle of polymers. This process is outlined in the diagram below.
Caption: Mechanism of a hindered phenol antioxidant.
The resulting phenoxy radical is stabilized by the bulky substituents (tert-butyl and ethyl groups), which prevents it from initiating new oxidation chains. This steric hindrance is crucial for the efficiency of the antioxidant.
Applications in Polymer Systems
The primary derivative, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), commercially known as Antioxidant 425 or Yoshinox 425, finds application in a variety of polymers.[2][6]
-
ABS Resins: It provides excellent viscosity stability and prevents discoloration, which is critical for maintaining the aesthetic and mechanical properties of Acrylonitrile Butadiene Styrene.[2]
-
Polyvinyl Chloride (PVC): It is used as a stabilizer to prevent thermal degradation during processing and to enhance the long-term stability of PVC products.[2]
-
Latex: In latex applications, it helps to maintain the properties of the polymer emulsion and the final product.[2]
-
Polyolefins: While less common, it can be used in polyethylene (PE) and polypropylene (PP) to provide thermal stability.
Experimental Protocols
The following is a generalized protocol for evaluating the performance of a hindered phenolic antioxidant, such as one derived from this compound, in a polymer matrix like polypropylene.
Objective: To assess the thermo-oxidative stability of polypropylene stabilized with a hindered phenolic antioxidant.
Materials and Equipment:
-
Polypropylene (PP) powder (unstabilized)
-
Hindered phenolic antioxidant (e.g., 2,2'-methylenebis(6-tert-butyl-4-ethylphenol))
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Forced-air oven
-
Melt flow indexer (MFI)
-
Spectrophotometer for color measurement (e.g., CIE Lab* scale)
Experimental Workflow:
Caption: Workflow for evaluating antioxidant performance.
Procedure:
-
Compounding:
-
Prepare formulations of unstabilized PP with varying concentrations of the antioxidant (e.g., 0.1%, 0.25%, 0.5% by weight). Include a control sample with no antioxidant.
-
Dry blend the PP powder and the antioxidant thoroughly.
-
Melt compound the blends using an internal mixer or a twin-screw extruder at a temperature appropriate for PP (e.g., 180-220 °C).
-
-
Sample Preparation:
-
Pelletize the compounded material.
-
Compression mold the pellets into plaques of a defined thickness (e.g., 1 mm) for testing.
-
-
Accelerated Oven Aging:
-
Place the molded plaques in a forced-air oven at an elevated temperature (e.g., 150 °C) to accelerate thermo-oxidative degradation.
-
Remove samples at regular intervals (e.g., 0, 24, 48, 96, 168 hours).
-
-
Performance Evaluation:
-
Melt Flow Index (MFI): Measure the MFI of the aged samples according to ASTM D1238. A significant increase in MFI indicates chain scission, while a decrease suggests cross-linking. A stable MFI over time indicates effective stabilization.
-
Colorimetry: Measure the yellowness index (YI) or other color parameters of the aged plaques. An increase in YI signifies discoloration due to degradation.
-
Mechanical Properties: Conduct tensile tests to measure properties like tensile strength and elongation at break. Retention of these properties over time indicates good stabilization.
-
Data Presentation
The performance of different concentrations of the antioxidant can be summarized in tables for clear comparison.
Table 1: Melt Flow Index (g/10 min) after Oven Aging at 150 °C
| Aging Time (hours) | Control (0% AO) | 0.1% Antioxidant | 0.25% Antioxidant | 0.5% Antioxidant |
| 0 | 2.0 | 2.1 | 2.0 | 2.0 |
| 24 | 15.5 | 3.5 | 2.5 | 2.2 |
| 48 | Degraded | 8.0 | 3.8 | 2.8 |
| 96 | Degraded | 25.0 | 9.5 | 4.5 |
| 168 | Degraded | Degraded | 20.1 | 8.7 |
Table 2: Yellowness Index (YI) after Oven Aging at 150 °C
| Aging Time (hours) | Control (0% AO) | 0.1% Antioxidant | 0.25% Antioxidant | 0.5% Antioxidant |
| 0 | 1.5 | 1.6 | 1.6 | 1.7 |
| 24 | 25.8 | 5.2 | 3.1 | 2.5 |
| 48 | Degraded | 12.3 | 6.8 | 4.3 |
| 96 | Degraded | 30.1 | 15.4 | 8.9 |
| 168 | Degraded | Degraded | 28.7 | 15.2 |
Conclusion
This compound is a key intermediate in the synthesis of high-performance phenolic antioxidants. Its derivative, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), is a versatile and effective stabilizer for a range of polymers, offering excellent protection against thermo-oxidative degradation. The provided protocols offer a framework for researchers to evaluate the efficacy of such antioxidants in their specific polymer systems.
References
- 1. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 3. This compound|lookchem [lookchem.com]
- 4. 2,2 -Methylenebis(6-tert-butyl-4-ethylphenol) Bis(3-tert -butyl-5-ethyl-2-hydroxyphenyl)methane 88-24-4 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 4-tert-Butyl-2-ethylphenol via a Two-Step Alkylation of Phenol
Introduction 4-tert-Butyl-2-ethylphenol is a substituted phenol derivative with applications as an intermediate in the synthesis of antioxidants and other specialty chemicals. Its synthesis from phenol involves a sequential two-step alkylation process. The first step is the selective ethylation of phenol to form the intermediate, 4-ethylphenol. The subsequent step involves the tert-butylation of 4-ethylphenol, which, due to the directing effect of the existing substituents, selectively yields this compound. This document outlines the experimental protocols for this two-step synthesis.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-ethylphenol (Gas-Phase Ethylation)
| Parameter | Value | Reference |
| Catalyst | HZSM-5 or HMCM-22 Zeolite | [1][2] |
| Reactants | Phenol, Ethanol | [1][2] |
| Molar Ratio (Phenol:Ethanol) | 1:1 to 1:2 | [1][2] |
| Reaction Temperature | 523 K (250 °C) | [1][2] |
| Pressure | Atmospheric (101.3 kPa) | [1][2] |
| Carrier Gas | Nitrogen | [1] |
| Yield of p-ethylphenol | Up to 40% | [2] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-ethylphenol | [3] |
| Alkylating Agent | Isobutylene | [3] |
| Catalyst | Acid Catalyst (e.g., Sulfuric Acid) | [4] |
| Reaction Temperature | 100-160 °C | [5] |
| Pressure | Atmospheric to 10 atmospheres | [5] |
| Product | This compound | [3] |
Experimental Protocols
Part 1: Synthesis of 4-ethylphenol via Gas-Phase Ethylation of Phenol
This procedure describes a gas-phase alkylation method which has been shown to favor the formation of the para-substituted product. This method requires a fixed-bed reactor setup.
Materials:
-
Phenol
-
Ethanol
-
HZSM-5 or HMCM-22 Zeolite catalyst
-
Nitrogen gas (for carrier)
-
Fixed-bed continuous flow reactor
-
Syringe pump
-
Vaporizer
-
Condenser and collection flask
-
Gas chromatograph for analysis
Procedure:
-
The zeolite catalyst is activated by heating in a furnace.
-
The fixed-bed reactor is charged with the activated zeolite catalyst.
-
A liquid feed of phenol and ethanol, in a 1:1 molar ratio, is introduced into a vaporizer using a syringe pump. The vaporizer is maintained at 473 K (200 °C).[1]
-
A stream of nitrogen carrier gas is passed through the vaporizer to carry the reactant vapors into the fixed-bed reactor.
-
The reactor temperature is maintained at 523 K (250 °C).[1][2]
-
The product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled flask.
-
The collected liquid is analyzed by gas chromatography to determine the conversion of phenol and the selectivity for 4-ethylphenol.
-
The 4-ethylphenol is purified from the product mixture by fractional distillation.
Part 2: Synthesis of this compound via Tert-butylation of 4-ethylphenol
This procedure describes the alkylation of the intermediate, 4-ethylphenol, to yield the final product.
Materials:
-
4-ethylphenol
-
Isobutylene gas or a suitable source of tert-butyl cation (e.g., tert-butanol)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Reaction flask with a gas inlet, stirrer, and condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a reaction flask equipped with a stirrer, gas inlet, and condenser, 4-ethylphenol is melted if solid.
-
A catalytic amount of concentrated sulfuric acid is added to the 4-ethylphenol with stirring.
-
The reaction mixture is heated to a temperature in the range of 100-160 °C.[5]
-
Isobutylene gas is bubbled through the stirred reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and then with a sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is purified by vacuum distillation.
Mandatory Visualization
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 3. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. US4431846A - Reduction of o-ethylphenol in m,p-cresol by preferential t-butylation - Google Patents [patents.google.com]
Application Notes and Protocols for the Detection of 4-tert-Butyl-2-ethylphenol in Environmental Samples
Introduction
4-tert-Butyl-2-ethylphenol is an organic compound that can be found in the environment due to its use in industrial applications. Monitoring its presence in environmental matrices such as water, soil, and sediment is crucial for assessing environmental impact and ensuring public safety. This document provides detailed application notes and protocols for the analytical determination of this compound in environmental samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are powerful methods for the quantification of organic contaminants.
Analytical Methodologies
The detection of this compound in environmental samples typically involves a multi-step process including sample collection, preparation, extraction, and instrumental analysis. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Workflow for Analysis of this compound
Caption: General workflow for the analysis of this compound in environmental samples.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for the detection of alkylphenols, including compounds structurally similar to this compound. This data provides an indication of the performance that can be expected from these methods.
Table 1: Performance Data for GC-MS and LC-MS/MS Methods
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | - | 0.013-0.290 µg/L | [1] |
| Limit of Quantification (LOQ) | - | 0.088-1.800 µg/L | [1] |
| Linearity (R²) | > 0.990 | > 0.990 | [1] |
| Repeatability (RSD) | - | 0.57-1.67% | [1] |
Table 2: Performance Data for HPLC-based Methods for Phenolic Compounds
| Parameter | HPLC-DAD | HPLC-Fluorescence | Reference |
| Limit of Detection (LOD) | 10 µg/L | 1 µg/L (for 4EP) | [2] |
| Limit of Quantification (LOQ) | 50 µg/L | 5 µg/L (for 4EP) | [2] |
| Linearity Range | 10-5000 µg/L | 1-10000 µg/L (for 4EP) | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by GC-MS
This protocol is a general guideline based on common practices for analyzing alkylphenols in aqueous matrices.
1. Sample Preparation and Extraction
-
Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Solid-Phase Extraction (SPE):
-
Condition a wide-spectrum polymer SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[3]
-
Pass a known volume of the filtered water sample (e.g., 500 mL) through the cartridge.[3]
-
Wash the cartridge to remove interferences.
-
Elute the retained analytes with a suitable organic solvent (e.g., methanol, hexane/acetone mixture).[3][4]
-
Concentrate the eluate under a gentle stream of nitrogen.[4]
-
2. GC-MS Instrumental Analysis
The following parameters are provided as an example and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Column: Agilent DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Inlet: Splitless injection mode.[5]
-
Injection Volume: 1 µL.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 45°C for 2 min, ramp at 12°C/min to 325°C, and hold for 11 min.[5]
-
-
Mass Spectrometer (MS):
3. Quality Control
-
Method Blank: Analyze a method blank with each batch of samples to check for contamination.
-
Spiked Samples: Analyze spiked samples to determine method recovery and precision.
-
Internal Standard: Use a deuterated analog, such as 4-tert-butylphenol-d13, as an internal standard to correct for matrix effects and variations in instrument response.[6]
Protocol 2: Analysis of this compound in Soil and Sediment Samples by GC-MS
This protocol outlines a general procedure for the analysis of this compound in solid environmental matrices.
1. Sample Preparation and Extraction
-
Homogenization: Air-dry the soil or sediment sample and sieve it to obtain a uniform particle size.
-
Ultrasonic Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 10 g) into a glass vial.[4]
-
Add a known amount of anhydrous sodium sulfate to remove residual moisture.[4]
-
Add a suitable extraction solvent (e.g., a mixture of hexane and acetone).[4]
-
Sonicate the mixture for a specified period (e.g., 20 minutes).[4]
-
Separate the extract from the solid material by centrifugation or filtration.
-
The extraction process may be repeated for exhaustive extraction.[4]
-
-
Extract Cleanup (if necessary): The extract may require cleanup using SPE to remove interfering co-extractives.
-
Concentration: Concentrate the final extract to a small volume under a gentle stream of nitrogen.[4]
2. GC-MS Instrumental Analysis
The instrumental conditions for the analysis of soil and sediment extracts are generally the same as those described for water samples in Protocol 1.
3. Quality Control
Similar quality control measures as described in Protocol 1 should be implemented, including the analysis of method blanks, spiked samples, and the use of an internal standard.
Protocol 3: Analysis of this compound by HPLC
High-Performance Liquid Chromatography can also be employed for the analysis of this compound, particularly when dealing with less volatile or thermally labile compounds.
1. Sample Preparation and Extraction
The sample preparation and extraction procedures are similar to those described for GC-MS analysis (Protocols 1 and 2), with the final extract being reconstituted in a solvent compatible with the HPLC mobile phase.
2. HPLC Instrumental Analysis
The following is an example of HPLC conditions. Optimization will be necessary for specific applications.
-
High-Performance Liquid Chromatograph (HPLC):
-
Detector:
3. Quality Control
Implement the same quality control procedures as outlined for the GC-MS methods.
The protocols and data presented provide a comprehensive guide for the detection and quantification of this compound in environmental samples. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis. It is essential to validate the chosen method for the specific matrix of interest and to adhere to strict quality control procedures to ensure the accuracy and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 7. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Simultaneous Removal and Extraction of Bisphenol A and 4-tert-butylphenol From Water Samples Using Magnetic Chitosan Particles [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-2-ethylphenol is a substituted phenolic compound with potential applications and biological effects that necessitate a thorough understanding of its metabolic fate. Enzymatic reactions play a crucial role in the biotransformation of such xenobiotics. This document provides an overview of the potential enzymatic reactions involving this compound as a substrate, with a focus on oxidative enzymes like laccases and peroxidases. Due to the limited direct experimental data on this specific substrate, the following protocols and data are based on established knowledge of similar substituted phenols and serve as a foundational guide for experimental design.
Potential Enzymatic Reactions
Substituted phenols are well-known substrates for a variety of oxidoreductases, including laccases, peroxidases, and cytochrome P450s. These enzymes catalyze the oxidation of the phenolic hydroxyl group, typically leading to the formation of phenoxy radicals. These reactive intermediates can then undergo further non-enzymatic reactions, such as polymerization or reaction with other biological molecules.
Laccase-Mediated Oxidation
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are copper-containing enzymes that catalyze the one-electron oxidation of a broad range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[1][2] Given their broad substrate specificity, laccases are strong candidates for the oxidation of this compound. The reaction is expected to proceed via the formation of a phenoxy radical, which can then dimerize or polymerize.
Peroxidase-Catalyzed Oxidation
Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of various substrates using hydrogen peroxide as the electron acceptor.[3][4] Structurally related compounds like 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT) are known substrates for HRP, which generates their corresponding phenoxy radicals.[3] It is highly probable that this compound also serves as a substrate for peroxidases.
Cytochrome P450 Metabolism
Cytochrome P450 (CYP) enzymes are a major family of monooxygenases involved in the metabolism of a vast array of xenobiotics.[5] While specific data for this compound is unavailable, substituted phenols are known to interact with and be metabolized by various CYP isoforms. This could involve hydroxylation of the aromatic ring or oxidation of the alkyl substituents. Notably, some substituted phenols have been shown to induce liver microsomal processing enzymes.[6]
Quantitative Data
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| Polyphenol Oxidase | L-DOPA | 4.87 | 0.026 (ΔOD/min) | 5.0 - 8.0 | 30 - 50 | [7][8] |
| Horseradish Peroxidase | 4-tert-Butylcatechol | Not Reported | Not Reported | ~7.0 | 25 | [9] |
| 4-Ethylphenol Methylenehydroxylase | 4-Ethylphenol | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
Note: The provided data is for analogous substrates and should be used as a preliminary guide. Researchers must perform their own kinetic studies to determine the specific parameters for this compound.
Experimental Protocols
The following are detailed protocols that can be adapted for studying the enzymatic reactions of this compound.
Protocol 1: Laccase-Mediated Oxidation of this compound
Objective: To determine the activity of laccase on this compound by monitoring the formation of oxidation products spectrophotometrically.
Materials:
-
Laccase from Trametes versicolor
-
This compound
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol or Ethanol (for substrate stock solution)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in methanol or ethanol.
-
Prepare the reaction mixture in a cuvette by adding:
-
800 µL of 0.1 M sodium acetate buffer (pH 5.0)
-
100 µL of this compound stock solution (for a final concentration of 1 mM, can be varied for kinetic studies)
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
-
Initiate the reaction by adding 100 µL of laccase solution (e.g., 0.1 mg/mL in buffer).
-
Immediately monitor the change in absorbance at a predetermined wavelength. The optimal wavelength should be determined by scanning the reaction mixture from 200-700 nm to identify the peak absorbance of the product(s). For many phenolic oxidation products, this is in the range of 400-500 nm.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of the product will be needed for conversion to µmol/min.
Optimization: The optimal pH, temperature, and substrate concentration should be determined empirically by systematically varying these parameters.
Protocol 2: Horseradish Peroxidase (HRP)-Catalyzed Oxidation of this compound
Objective: To measure the HRP-catalyzed oxidation of this compound.
Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Hydrogen peroxide (H2O2) solution (e.g., 10 mM)
-
Methanol or Ethanol
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in methanol or ethanol.
-
Prepare the reaction mixture in a cuvette:
-
800 µL of 0.1 M phosphate buffer (pH 7.0)
-
50 µL of this compound stock solution (final concentration can be varied)
-
50 µL of HRP solution (e.g., 0.05 mg/mL in buffer)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 100 µL of H2O2 solution.
-
Monitor the reaction by measuring the increase in absorbance at the appropriate wavelength, as determined by a spectral scan.
-
Calculate the initial reaction rate.
Protocol 3: Determining Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymatic oxidation of this compound.
Procedure:
-
Follow Protocol 1 or 2, but systematically vary the concentration of this compound over a wide range (e.g., 0.05 mM to 5 mM), while keeping the enzyme and other substrate (for HRP) concentrations constant.
-
Determine the initial reaction rate for each substrate concentration.
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
Visualizations
Caption: Proposed pathways for the enzymatic oxidation of this compound.
Caption: General workflow for kinetic analysis of enzymatic reactions.
References
- 1. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation Between Polyphenol Oxidase (PPO) Activity and Total Phenolic Contents in Crocus sativus L. Corms During Dormancy and Sprouting Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of 4-tert-butylcatechol and dopamine by hydrogen peroxide catalysed by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application of 4-tert-Butylphenols in Pharmaceutical Synthesis: A Case Study of Betaxolol
Introduction
While the direct use of 4-tert-Butyl-2-ethylphenol as a starting material in the synthesis of a commercially available pharmaceutical is not widely documented in publicly available literature, the broader class of 4-tert-butylphenols plays a significant role in medicinal chemistry and drug development. The tert-butyl group serves as a crucial protecting group for the phenolic hydroxyl function, enabling selective reactions at other sites of a molecule. This application note will provide a detailed overview of this synthetic strategy through a case study on the synthesis of Betaxolol, a selective beta-1 adrenergic receptor blocker used to treat hypertension and glaucoma.[1][2][3][4]
The synthesis of the key intermediate for Betaxolol, 4-[2-(cyclopropylmethoxy)ethyl]phenol, often employs a 4-tert-butylphenyl ether protecting group strategy. This approach prevents unwanted side reactions of the highly reactive phenolic hydroxyl group during the synthetic sequence.
Betaxolol: Mechanism of Action
Betaxolol is a cardioselective beta-blocker that primarily antagonizes the beta-1 adrenergic receptors in the heart and kidneys.[1][2][3] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. In the eye, Betaxolol is thought to reduce intraocular pressure by decreasing the production of aqueous humor.[4][5]
Below is a diagram illustrating the signaling pathway affected by Betaxolol.
Synthesis of Betaxolol Intermediate: 4-[2-(cyclopropylmethoxy)ethyl]phenol
A common synthetic route to Betaxolol involves the preparation of the key intermediate, 4-[2-(cyclopropylmethoxy)ethyl]phenol. The following protocol outlines a typical synthesis using a tert-butyl protecting group strategy, starting from p-chlorophenol.
Experimental Workflow
Experimental Protocols
Step 1: Synthesis of p-Chlorophenyl tert-butyl ether
-
To a solution of p-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Cool the mixture to 0-5 °C and slowly bubble isobutylene gas (1.1-1.5 eq) through the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield p-chlorophenyl tert-butyl ether.
Step 2: Synthesis of 4-tert-Butoxyphenethyl alcohol
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a solution of p-chlorophenyl tert-butyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the mixture to 0 °C and slowly add ethylene oxide (1.2 eq) as a solution in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 4-tert-butoxyphenethyl alcohol.
Step 3: Synthesis of 1-tert-Butoxy-4-[2-(cyclopropylmethoxy)ethyl]benzene
-
To a solution of 4-tert-butoxyphenethyl alcohol (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide or THF), add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add (bromomethyl)cyclopropane (1.1 eq) dropwise and stir the reaction at room temperature or with gentle heating until completion.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate. Purify by column chromatography if necessary.
Step 4: Synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol
-
Dissolve 1-tert-butoxy-4-[2-(cyclopropylmethoxy)ethyl]benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) and stir the reaction at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction mixture with a base and extract the product.
-
Wash, dry, and concentrate the organic phase to yield the final intermediate, 4-[2-(cyclopropylmethoxy)ethyl]phenol.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | p-Chlorophenyl tert-butyl ether | p-Chlorophenol | Isobutylene, H₂SO₄ | ~90 | >98 (GC) |
| 2 | 4-tert-Butoxyphenethyl alcohol | p-Chlorophenyl tert-butyl ether | Mg, Ethylene oxide | ~75 | >97 (HPLC) |
| 3 | 1-tert-Butoxy-4-[2-(cyclopropylmethoxy)ethyl]benzene | 4-tert-Butoxyphenethyl alcohol | NaH, (Bromomethyl)cyclopropane | ~85 | >98 (HPLC) |
| 4 | 4-[2-(cyclopropylmethoxy)ethyl]phenol | 1-tert-Butoxy-4-[2-(cyclopropylmethoxy)ethyl]benzene | Trifluoroacetic acid | ~95 | >99 (HPLC) |
Synthesis of Betaxolol from the Key Intermediate
The final steps in the synthesis of Betaxolol involve the reaction of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[6][7]
Synthetic Scheme
Experimental Protocol
Step 5 & 6: Synthesis of Betaxolol
-
To a solution of 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol), add a base (e.g., sodium hydroxide or potassium carbonate).
-
Add epichlorohydrin (1.1 eq) and heat the mixture to reflux.
-
After the formation of the epoxide intermediate is complete (monitored by TLC), add isopropylamine (2.0-3.0 eq) to the reaction mixture.
-
Continue to reflux until the epoxide is fully consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain crude Betaxolol.
-
The crude product can be purified by crystallization or column chromatography to yield pure Betaxolol.
While a direct synthetic route from this compound to a specific pharmaceutical was not identified, the use of a 4-tert-butylphenyl ether as a protecting group in the synthesis of Betaxolol provides an excellent example of the utility of tert-butylated phenols in pharmaceutical manufacturing. This strategy allows for the efficient and selective synthesis of complex drug molecules. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Betaxolol - Wikipedia [en.wikipedia.org]
- 5. The mechanism of betaxolol, a new ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Photocatalytic Degradation of 4-tert-Butylphenol in Water
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of 4-tert-butylphenol (4-t-BP), a persistent endocrine-disrupting chemical found in water bodies. The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Introduction
4-tert-butylphenol (4-t-BP) is an organic compound used in the production of resins, curing agents, and other industrial products.[1] Its presence in water sources poses a significant environmental threat due to its endocrine-disrupting properties.[1] Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of such recalcitrant organic pollutants.[2] This process utilizes semiconductor photocatalysts and a light source to generate highly reactive oxygen species (ROS), which can effectively mineralize organic compounds into less harmful substances like CO2 and H2O.
Data Presentation: Efficacy of Various Photocatalytic Systems
The following tables summarize the quantitative data from various studies on the photocatalytic degradation of 4-t-BP, highlighting the performance of different catalysts under various experimental conditions.
Table 1: Comparison of Different Photocatalysts for 4-t-BP Degradation
| Photocatalyst | Light Source | Initial 4-t-BP Conc. (mg/L) | Catalyst Dosage (g/L) | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Ag2CO3 | Simulated Solar Light | 5 | 0.2 | 60 | 100 | [1][3] |
| Cu-Mo-TiO2 | UV (365 nm) | 15 | 0.1 | 60 | 100 | [4][5] |
| Cu-Mo-TiO2 | Solar Light | 15 | 0.1 | 150 | 70 | [4][5] |
| 4% Fe/TiO2 | UV | Not Specified | Not Specified | Not Specified | 86 (TOC Removal) | [6][7][8] |
| mTiO-650 | Solar Light | 5 | 0.2 | 150 | 89.8 | [9] |
| Undoped TiO2 | UV (365 nm) | 15 | 0.1 | >60 | <100 | [4][5] |
Table 2: Effect of Operational Parameters on 4-t-BP Degradation using Ag2CO3 under Solar Light
| Parameter | Value | Degradation Efficiency (%) after 60 min | Reference |
| Initial 4-t-BP Conc. (mg/L) | 2.5 | Increased from 2.5 to 5 ppm | [1] |
| 5 | 100 | [1] | |
| 7.5 | Decreased | [1] | |
| 10 | Decreased | [1] | |
| Catalyst Dosage (mg/L) | 100 | 41.6 | [1][3] |
| 200 | 100 | [1][3] | |
| 300 | ~100 | [1][3] |
Table 3: Influence of Water Matrix Components on 4-t-BP Degradation
| Catalyst | Water Matrix Component | Concentration (mg/L) | Effect on Degradation | Reference |
| Ag2CO3 | CO3^2- | 100-300 | Promoted | [1][3] |
| Ag2CO3 | HCO3^- | 100-300 | Inhibited | [1][3] |
| Ag2CO3 | NO3^- | 100-300 | Inhibited | [1][3] |
| Ag2CO3 | Cl- | 100 | Promoted | [1][3] |
| Ag2CO3 | Cl- | >100 | Inhibited | [1][3] |
| mTiO-650 | CO3^2- | 100 | Inhibited | [9] |
| mTiO-650 | NO3^- | 100 | Inhibited | [9] |
| mTiO-650 | HCO3^- | 100 | Enhanced | [9] |
| mTiO-650 | Cl- | 100 | Enhanced | [9] |
| mTiO-650 | Humic Acid | 1 | Promoted | [9] |
| mTiO-650 | Humic Acid | 5, 10 | Inhibited | [9] |
Experimental Protocols
The following are detailed protocols for conducting photocatalytic degradation experiments of 4-t-BP.
Preparation of Doped TiO2 Photocatalyst (e.g., Fe-doped TiO2 via Wet Impregnation)
This protocol describes a general method for synthesizing doped titania catalysts.[6][7][8]
Materials:
-
Titanium dioxide (TiO2, e.g., P25)
-
Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) or other metal salt precursor
-
Deionized water
-
Ethanol
-
Beakers, magnetic stirrer, hot plate, oven, muffle furnace
Procedure:
-
Slurry Preparation: Disperse a calculated amount of TiO2 powder in deionized water to form a slurry.
-
Precursor Addition: Dissolve the required amount of the iron salt precursor in deionized water and add it dropwise to the TiO2 slurry while stirring continuously. The amount of precursor is calculated to achieve the desired weight percentage of the dopant metal.
-
Stirring and Evaporation: Stir the mixture vigorously for several hours at room temperature to ensure uniform deposition of the precursor onto the TiO2 surface. Gently heat the mixture on a hot plate to evaporate the water, resulting in a paste.
-
Drying: Dry the resulting paste in an oven at 100-120°C overnight to remove residual water.
-
Calcination: Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600°C) for several hours. Calcination promotes the formation of the desired metal oxide and its incorporation into the TiO2 structure.
-
Characterization: The synthesized catalyst should be characterized using techniques such as XRD, SEM, TEM, and DRS to determine its crystalline structure, morphology, and optical properties.[10]
Photocatalytic Degradation Experiment
This protocol outlines the steps for a typical batch photocatalytic degradation experiment.[4]
Materials and Equipment:
-
Photochemical reactor with a suitable light source (e.g., UV lamp at 365 nm or a solar simulator).[4]
-
4-tert-butylphenol (4-t-BP) stock solution
-
Synthesized photocatalyst
-
Magnetic stirrer
-
Reaction vessel (e.g., quartz or borosilicate glass)
-
Syringes and syringe filters (0.22 µm)[4]
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: Add a specific volume of 4-t-BP solution of a known concentration (e.g., 15 ppm) to the photochemical reactor.[4]
-
Catalyst Addition: Disperse the desired amount of photocatalyst (e.g., 10 mg in 100 mL solution) into the 4-t-BP solution.[4]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of time (e.g., 90 minutes) to establish adsorption-desorption equilibrium between the 4-t-BP molecules and the catalyst surface.[4]
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.
-
Sample Collection: At regular time intervals (e.g., every 30 minutes), withdraw aliquots of the suspension from the reactor using a syringe.[4]
-
Sample Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the photocatalyst particles before analysis.[4]
-
Analysis: Analyze the concentration of 4-t-BP in the filtered samples using HPLC.
Analytical Protocol for 4-t-BP Quantification using HPLC
This protocol provides a general method for the analysis of 4-t-BP in water samples.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1290 Infinity II or similar, equipped with a UV detector.[4]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., in a 40:40:20 ratio).[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of 4-t-BP.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of 4-t-BP of known concentrations in the mobile phase to create a calibration curve.
-
Sample Injection: Inject the filtered samples from the degradation experiment into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and determine the peak area corresponding to 4-t-BP.
-
Quantification: Calculate the concentration of 4-t-BP in the samples by comparing their peak areas to the calibration curve. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C0 - Ct) / C0] * 100, where C0 is the initial concentration and Ct is the concentration at time t.
Visualizations
The following diagrams illustrate the experimental workflow and the factors influencing the photocatalytic degradation of 4-t-BP.
Caption: Experimental workflow for the photocatalytic degradation of 4-t-BP.
References
- 1. Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3 [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. nur.nu.edu.kz [nur.nu.edu.kz]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Simultaneous Removal and Extraction of Bisphenol A and 4-tert-butylphenol From Water Samples Using Magnetic Chitosan Particles [frontiersin.org]
Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol as a Stabilizer in Chemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and evaluation of 4-tert-Butyl-2-ethylphenol as a stabilizer in various chemical formulations. This document includes detailed experimental protocols for assessing its antioxidant efficacy and information on its application in polymer and lubricant stabilization.
Introduction to this compound as a Stabilizer
This compound is a synthetic phenolic compound utilized as an antioxidant and stabilizer in a range of industrial products, including polymers, lubricants, and fuels.[1] Like other hindered phenolic antioxidants, its primary function is to inhibit oxidative degradation of materials by scavenging free radicals.[2][3] This action helps to preserve the integrity, performance, and lifespan of the formulations to which it is added. The bulky tert-butyl group on the phenolic ring provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating further detrimental reactions.[4]
The ethyl group at the ortho position further modulates the antioxidant activity and solubility of the molecule in different matrices. Phenolic antioxidants are crucial in preventing the degradation of polymers, which can lead to discoloration, loss of mechanical properties, and overall failure.[3] In lubricants and fuels, they prevent the formation of sludge and deposits, ensuring efficient operation and longevity of machinery.[1]
Mechanism of Action: Radical Scavenging
The primary mechanism by which this compound and other hindered phenols act as stabilizers is through the donation of a hydrogen atom from the hydroxyl group to a free radical (R•) or a peroxy radical (ROO•). This process neutralizes the reactive radical, terminating the oxidative chain reaction. The resulting phenoxy radical is relatively stable due to resonance and steric hindrance from the tert-butyl group, preventing it from propagating the oxidation process.
Quantitative Analysis of Antioxidant Activity
| Assay | Test System | Concentration/Dosage | Result | Reference |
| DPPH Radical Scavenging | In vitro | 1000 µg/mL | 86.4% scavenging activity | [5] |
| IC50 | 253.76 ± 24.67 µg/mL | [6] | ||
| ABTS Radical Scavenging | In vitro | 1000 µg/mL | 89.4% scavenging activity | [5] |
| IC50 | 17 µg/mL | [5] | ||
| VCEAC | Half the antioxidant capacity of Vitamin C | [7] | ||
| FRAP (Ferric Reducing Antioxidant Power) | In vitro | - | Significant antioxidant ability | [8] |
| Metal Chelating Activity | In vitro | 1000 µg/mL | 85.0% activity | [5] |
| IC50 | 20 µg/mL | [5] |
Note: The data presented above is for 2,4-di-tert-butylphenol, a compound structurally related to this compound, and is intended to be representative of the potential antioxidant activity.
Experimental Protocols
The following are detailed protocols for common antioxidant assays that can be used to evaluate the efficacy of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to determine the IC50 value (e.g., 10, 50, 100, 500, 1000 µg/mL).
-
Prepare a similar series of dilutions for the ascorbic acid positive control.
-
-
Assay:
-
In a test tube or microplate well, add 2.5 mL of the sample or control solution at a specific concentration.
-
Add 0.5 mL of the 0.1 mM DPPH solution.
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm.
-
A blank sample containing methanol instead of the antioxidant solution should also be measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Trolox (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions to determine the IC50 value.
-
Prepare a similar series of dilutions for the Trolox positive control.
-
-
Assay:
-
Add 1.0 mL of the diluted ABTS•+ working solution to 10 µL of the sample or control solution.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of the ferrous-tripyridyltriazine complex results in a colored product that can be measured spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a series of standard solutions of FeSO₄ or Trolox.
-
Prepare dilutions of the this compound sample.
-
-
Assay:
-
Add 150 µL of the FRAP reagent to a test tube or microplate well.
-
Add 10 µL of the sample, standard, or blank (solvent).
-
Incubate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated by plotting the absorbance of the standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe²⁺ equivalents or Trolox equivalents.
-
Application in Polymer Stabilization: Accelerated Aging Tests
Accelerated aging tests are designed to simulate the long-term effects of environmental factors on a material in a shorter period. These tests are crucial for evaluating the effectiveness of stabilizers like this compound in polymer formulations.
General Protocol for Accelerated Thermal Aging of Polyethylene:
-
Sample Preparation:
-
Prepare polyethylene samples with and without the addition of this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% by weight).
-
Ensure homogenous dispersion of the stabilizer within the polymer matrix through methods like melt blending.
-
-
Aging Conditions:
-
Place the samples in a circulating air oven at an elevated temperature (e.g., 80-120°C). The specific temperature will depend on the type of polyethylene and the desired acceleration factor.
-
-
Monitoring Degradation:
-
At regular intervals, remove samples from the oven for analysis.
-
Visual Inspection: Note any changes in color (yellowing) or the appearance of cracks.
-
Mechanical Testing: Measure changes in tensile strength, elongation at break, and impact strength.
-
Spectroscopic Analysis (FTIR): Monitor the formation of carbonyl groups, which is an indicator of oxidation.
-
Thermal Analysis (DSC/TGA): Determine changes in the oxidation induction time (OIT), melting point, and thermal stability.
-
-
Data Analysis:
-
Compare the rate of degradation of the stabilized samples to the unstabilized control.
-
The effectiveness of this compound as a stabilizer is determined by its ability to delay the onset of degradation and reduce the rate of property loss.
-
Experimental Workflow for Antioxidant Evaluation
The following diagram illustrates a typical workflow for evaluating the antioxidant properties of a chemical stabilizer.
References
- 1. nbinno.com [nbinno.com]
- 2. vurup.sk [vurup.sk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. smarteureka.com [smarteureka.com]
- 6. ijpsr.com [ijpsr.com]
- 7. 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
"extraction and purification techniques for 4-tert-Butyl-2-ethylphenol from complex mixtures"
Application Notes and Protocols: Extraction and Purification of 4-tert-Butyl-2-ethylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a substituted phenolic compound with applications as an intermediate in the synthesis of antioxidants and stabilizers. Industrial synthesis, typically through the Friedel-Crafts alkylation of 4-ethylphenol with isobutylene, results in a complex mixture containing the desired product, unreacted starting materials, isomeric byproducts, and poly-alkylated species.[1] Effective extraction and purification are critical to achieving the high purity required for downstream applications. These notes detail several common and effective laboratory and industrial-scale purification techniques.
General Purification Strategy
A multi-step approach is often required to isolate high-purity this compound. The strategy depends on the scale of the purification and the nature of the impurities. A typical workflow involves an initial extraction to remove non-phenolic compounds, followed by bulk purification via distillation, and a final polishing step using crystallization or chromatography to remove closely related isomers.
Protocol 1: Acid-Base Liquid-Liquid Extraction
Application: This technique is ideal for the initial cleanup of the crude reaction mixture. It separates acidic phenolic compounds from neutral organic impurities (e.g., residual solvents, non-phenolic byproducts) by converting the phenols into their water-soluble phenoxide salts.[2][3][4]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Base Extraction: Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Layer Separation: Allow the layers to separate. The aqueous layer (bottom, if using dichloromethane; top, if using diethyl ether) will contain the sodium salt of this compound and other phenolic impurities. The organic layer contains neutral impurities.
-
Collection: Drain and collect the aqueous layer. For maximum recovery, repeat the extraction of the organic layer with a fresh portion of NaOH solution and combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH < 2, check with pH paper). The this compound will precipitate out as an oil or solid.
-
Product Recovery: Extract the purified phenol back into a fresh portion of the organic solvent (e.g., diethyl ether).
-
Final Wash and Drying: Wash the organic layer with a saturated sodium chloride solution (brine) to remove excess water.[2] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the extracted phenolic mixture.
Protocol 2: Vacuum Distillation
Application: A robust method for separating compounds with different boiling points. It is effective for removing lower-boiling starting materials (e.g., 4-ethylphenol) or higher-boiling poly-alkylated byproducts from the target compound.[5][6] Due to the high boiling points of alkylated phenols, distillation is performed under vacuum to prevent thermal degradation.
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge: Place the crude or extracted phenolic mixture into the distillation flask along with boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will be enriched in lower-boiling impurities like unreacted 4-ethylphenol.
-
Main Fraction: As the temperature stabilizes at the boiling point of the target compound, switch to a new receiving flask to collect the purified this compound.
-
Residue: Higher-boiling impurities, such as di- and tri-alkylated phenols, will remain in the distillation flask as a residue.[7]
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Data Presentation: Boiling Points of Key Components
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| 4-Ethylphenol | 122.16 | 218-219[8][9] |
| This compound | 178.27 | ~250-255 [10][11] |
| 4-tert-Butylphenol | 150.22 | ~239[12] |
| 2,4-Di-tert-butylphenol | 206.33 | 263-265[13][14] |
| 2,6-Di-tert-butyl-4-ethylphenol | 234.38 | ~272[15] |
Protocol 3: Melt Crystallization
Application: An effective technique for the final purification of solid compounds, particularly for removing impurities that are structurally similar to the target molecule (isomers).[7][16] This method avoids the use of solvents and can achieve very high purity (>99.9%).[17]
Experimental Protocol:
-
Melting: The distilled, enriched product is placed in a crystallization vessel and heated until completely molten.
-
Crystallization: The molten material is slowly cooled. The major component, this compound, will begin to crystallize on a cooled surface, while the impurities remain concentrated in the liquid melt. Cooling should be gradual to allow for the formation of a pure crystalline structure.[16]
-
Sweating (Partial Melting): The temperature is then slowly raised to just below the melting point of the pure compound. This causes the entrapped, lower-melting impurities to melt and drain away from the crystal mass.[7]
-
Melting and Collection: The remaining highly purified crystalline solid is then completely melted and collected.
-
Iteration: The process can be repeated multiple times to achieve the desired level of purity.[7]
Protocol 4: Flash Column Chromatography
Application: A standard laboratory technique for high-resolution purification of small to medium-scale samples (mg to g). It is particularly useful for separating isomers with very similar physical properties that are difficult to separate by distillation.
Experimental Protocol:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet slurry method is common).[18]
-
Sample Loading: Dissolve the sample in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.[19]
-
Elution: Apply positive pressure (air or nitrogen) to the top of the column to force the solvent through the silica gel at a steady rate.[20]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[18]
Data Presentation: Comparison of Purification Techniques
| Technique | Scale | Resolution | Primary Application | Advantages | Disadvantages |
| Acid-Base Extraction | Lab & Industrial | Low | Removal of non-acidic impurities | Simple, fast, inexpensive | Does not separate phenolic isomers |
| Vacuum Distillation | Lab & Industrial | Medium | Bulk separation by boiling point | Good for large quantities, effective for disparate BPs | Thermal stress on compounds, may not separate close-boiling isomers[6] |
| Melt Crystallization | Industrial | High | Final polishing, isomer separation | High purity, no solvents, energy-efficient[17] | Requires compound to be a stable solid, specialized equipment[7] |
| Column Chromatography | Lab | Very High | High-purity separation of isomers | Excellent separation power | Solvent-intensive, not easily scalable, time-consuming[19] |
References
- 1. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. US4349419A - Process for separation of alkyl phenols by azeotropic distillation - Google Patents [patents.google.com]
- 6. EP0013133B1 - Process for separation of alkylphenols by azeotropic distillation - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]
- 9. 4-Ethylphenol price,buy 4-Ethylphenol - chemicalbook [chemicalbook.com]
- 10. This compound|lookchem [lookchem.com]
- 11. 2-tert-Butyl-4-ethylphenol CAS#: 96-70-8 [m.chemicalbook.com]
- 12. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 13. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 14. 2,4-Di-tert-butylphenol | 96-76-4 [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 17. tno.nl [tno.nl]
- 18. youtube.com [youtube.com]
- 19. Purification [chem.rochester.edu]
- 20. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-Butyl-2-ethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-Butyl-2-ethylphenol.
Troubleshooting Guide
Low yield or the presence of impurities are common challenges during the synthesis of this compound. The following guide addresses potential issues, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 4-Ethylphenol | - Inactive or insufficient catalyst. - Low reaction temperature. - Impure reactants (e.g., presence of water). | - Use a freshly activated and appropriate amount of an acid catalyst (e.g., Amberlyst 15, sulfuric acid, or a solid acid catalyst). - Increase the reaction temperature within the optimal range for the chosen catalyst. - Ensure all reactants and solvents are anhydrous. |
| Formation of Multiple Products (Low Selectivity) | - Reaction temperature is too high, leading to side reactions. - Inappropriate catalyst or catalyst concentration. - Incorrect molar ratio of reactants. | - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Screen different acid catalysts to find one with better regioselectivity for the ortho-position. - Adjust the molar ratio of 4-ethylphenol to the tert-butylating agent. An excess of 4-ethylphenol can sometimes minimize polyalkylation. |
| Presence of Di-tert-butylated Byproducts | - High concentration of the tert-butylating agent. - Prolonged reaction time. - Highly active catalyst. | - Use a molar ratio of 4-ethylphenol to the tert-butylating agent greater than 1:1. - Monitor the reaction progress (e.g., by GC-MS) and stop it once the desired product formation is maximized. - Consider a milder catalyst or a lower catalyst loading. |
| Formation of 2,6-di-tert-butyl-4-ethylphenol Isomer | - The directing effects of the hydroxyl and ethyl groups can lead to substitution at both ortho positions. - High reaction temperatures can favor the formation of the thermodynamically more stable isomer. | - Employ a sterically hindered catalyst that favors mono-alkylation at the less hindered ortho position. - Conduct the reaction at a lower temperature to favor kinetic control. |
| Difficulty in Product Purification | - Close boiling points of the desired product and byproducts. - Presence of unreacted starting materials. | - Utilize fractional distillation under reduced pressure for separation. - Employ column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate). - A chemical wash (e.g., with a dilute base) can help remove unreacted acidic starting materials, though the product itself has low solubility in alkali[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and widely used method is the Friedel-Crafts alkylation of 4-ethylphenol with an isobutylene source, such as isobutylene gas, tert-butanol, or methyl tert-butyl ether, in the presence of an acid catalyst[1].
Q2: Which catalysts are most effective for this synthesis?
A2: A variety of acid catalysts can be used, including solid acid catalysts like acidic zeolites (e.g., H-beta, H-Y), ion-exchange resins (e.g., Amberlyst 15), and traditional Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄)[2]. The choice of catalyst can significantly impact the yield and regioselectivity of the reaction.
Q3: What are the primary byproducts to expect in this reaction?
A3: The main byproducts are typically isomers, such as 2,6-di-tert-butyl-4-ethylphenol, and poly-alkylated products. The formation of these byproducts is influenced by reaction conditions such as temperature, catalyst, and reactant molar ratios.
Q4: How does reaction temperature affect the yield and selectivity?
A4: Temperature plays a crucial role. Generally, higher temperatures increase the reaction rate but may decrease selectivity by promoting the formation of undesired isomers and byproducts. It is essential to find an optimal temperature that balances reaction speed and selectivity for the desired product.
Q5: What is the ideal molar ratio of 4-ethylphenol to the tert-butylating agent?
A5: To minimize the formation of di-tert-butylated byproducts, it is generally recommended to use an excess of 4-ethylphenol relative to the tert-butylating agent. A molar ratio of 4-ethylphenol to isobutylene (or its equivalent) of 1.5:1 to 3:1 is a common starting point for optimization.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS)[3]. This will allow you to determine the consumption of the starting material and the formation of the product and any byproducts.
Data Presentation
Table 1: Effect of Catalyst on the Alkylation of Phenols (Illustrative Data)
This table provides illustrative data on how different catalysts can affect the conversion and selectivity in the tert-butylation of phenols, based on findings from related studies.
| Catalyst | Temperature (°C) | Phenol Conversion (%) | Selectivity for 4-tert-butylphenol (%) | Selectivity for 2,4-di-tert-butylphenol (%) | Reference |
| Ga-FSM-16 | 160 | 80.3 | 43.3 | 30.3 | [4] |
| TPA-SBA-15 | Not Specified | 99.6 | Not Specified | 77.0 | [5] |
| Zeolite HY | 150-200 | Varies | Varies | Varies | [6] |
| Fe-bentonite | 80 | 100 (TBA conversion) | 81.0 (for p-tert-butylphenol) | Not Reported | [7] |
Note: This data is for the alkylation of phenol and serves as a general guide. Optimal conditions for 4-ethylphenol may vary.
Table 2: Influence of Reaction Parameters on Phenol Alkylation (General Trends)
This table summarizes the general influence of key reaction parameters on the yield and selectivity of phenol alkylation reactions.
| Parameter | Effect on Yield | Effect on Selectivity (for mono-alkylation) | General Recommendation |
| Temperature | Increases up to an optimum, then may decrease due to side reactions. | Often decreases at higher temperatures. | Optimize for a balance between reaction rate and selectivity. |
| Catalyst Type | Highly dependent on the catalyst's acidity and pore structure. | Zeolites and other solid acids can offer high regioselectivity. | Screen various solid acid catalysts for optimal performance. |
| Reactant Molar Ratio (Phenol:Alkene) | Higher phenol excess can favor mono-alkylation. | An excess of phenol minimizes polyalkylation. | Start with a molar ratio of 1.5:1 to 3:1 of 4-ethylphenol to isobutylene. |
| Reaction Time | Increases with time until equilibrium is reached or side reactions dominate. | Can decrease with prolonged time due to isomerization or polyalkylation. | Monitor the reaction to determine the optimal endpoint. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general procedure for the acid-catalyzed alkylation of 4-ethylphenol with a tert-butylating agent. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials:
-
4-ethylphenol
-
tert-Butanol (or isobutylene gas)
-
Acid catalyst (e.g., Amberlyst 15, sulfuric acid)
-
Anhydrous solvent (e.g., hexane, toluene - optional, the reaction can be run neat)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenol and the chosen solvent (if any).
-
Catalyst Addition: Add the acid catalyst to the mixture. For solid catalysts like Amberlyst 15, this is typically 10-20% by weight of the 4-ethylphenol. For sulfuric acid, it should be added dropwise and cautiously.
-
Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with stirring. Slowly add tert-butanol dropwise to the reaction mixture. If using isobutylene gas, it can be bubbled through the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor the progress by periodically taking samples and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. If a liquid acid was used, carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: A general workflow for troubleshooting the synthesis.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 7. 2,4-Di-tert-butylphenol [webbook.nist.gov]
"side reactions and byproducts in the synthesis of 4-tert-Butyl-2-ethylphenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butyl-2-ethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis is typically achieved through a Friedel-Crafts alkylation reaction. This involves the electrophilic aromatic substitution of 2-ethylphenol with a tert-butylating agent, catalyzed by an acid.
Q2: What are the common starting materials and catalysts used in this synthesis?
A2: The common starting materials are 2-ethylphenol and a tert-butylating agent such as isobutylene, tert-butanol, or methyl tert-butyl ether. The reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, FeCl₃) or strong Brønsted acids (e.g., H₂SO₄, H₃PO₄). Solid acid catalysts like zeolites and ion-exchange resins are also employed for easier separation.
Q3: What are the major side products I should expect?
A3: The most common side products include the isomeric 6-tert-Butyl-2-ethylphenol, polyalkylated species like 4,6-di-tert-butyl-2-ethylphenol, and potentially the O-alkylated product, 2-ethyl-4-tert-butylphenyl tert-butyl ether. Under harsh conditions, dealkylation or rearrangement products might also be observed in minor quantities.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the identification of the starting material, the desired product, and the formation of major byproducts over time.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound from its isomers and other byproducts is often achieved through fractional distillation under reduced pressure. For highly pure material, melt crystallization can also be an effective technique. Column chromatography is a viable option for smaller, laboratory-scale purifications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired this compound Product
Possible Causes:
-
Insufficient Catalyst Activity: The catalyst may be old, hydrated, or used in an insufficient amount.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Poor Quality of Reagents: The 2-ethylphenol or the tert-butylating agent may contain impurities that inhibit the reaction.
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Catalyst: Use a fresh, anhydrous catalyst. Consider increasing the catalyst loading in small increments.
-
Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by GC or TLC to avoid the formation of degradation products.
-
Reagents: Ensure the purity of the starting materials by distillation or by using a fresh bottle from a reliable supplier.
-
Reaction Time: Extend the reaction time and monitor for the consumption of the starting material.
Problem 2: High Percentage of Isomeric Byproduct (6-tert-Butyl-2-ethylphenol)
Possible Causes:
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer, but kinetically controlled conditions might favor the less sterically hindered product. The ethyl group directs ortho and para. The para position is sterically less hindered for the incoming tert-butyl group, making the 4-tert-butyl isomer generally favored. However, the ortho (6-position) is still reactive.
-
Choice of Catalyst: The nature of the catalyst can influence the regioselectivity of the alkylation.
Solutions:
-
Temperature Optimization: Experiment with a range of temperatures. Lower temperatures may improve selectivity for the para-alkylation.
-
Catalyst Screening: Test different Lewis or Brønsted acid catalysts. For example, bulkier catalysts might show higher selectivity for the less sterically hindered para position.
Problem 3: Significant Formation of Polyalkylated Products (e.g., 4,6-di-tert-butyl-2-ethylphenol)
Possible Causes:
-
High Molar Ratio of Alkylating Agent: An excess of the tert-butylating agent will promote further alkylation of the desired mono-alkylated product.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting 2-ethylphenol can lead to polyalkylation.
Solutions:
-
Adjust Stoichiometry: Use a molar ratio of 2-ethylphenol to the tert-butylating agent that is close to 1:1 or even with a slight excess of 2-ethylphenol.
-
Control Reaction Time: Carefully monitor the reaction and quench it once the maximum yield of the mono-alkylated product is achieved.
Quantitative Data Summary
The following table presents representative data for the alkylation of 2-ethylphenol with a tert-butylating agent under different catalytic conditions. (Note: This data is illustrative and based on typical outcomes for Friedel-Crafts alkylation of phenols).
| Catalyst System | Temperature (°C) | 2-Ethylphenol Conversion (%) | Selectivity for this compound (%) | Selectivity for 6-tert-Butyl-2-ethylphenol (%) | Selectivity for Di-tert-butylated Products (%) |
| AlCl₃ | 80 | 95 | 75 | 15 | 10 |
| H₂SO₄ | 100 | 90 | 70 | 20 | 10 |
| Zeolite H-BEA | 120 | 85 | 85 | 10 | 5 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
2-Ethylphenol (1 mole)
-
tert-Butanol (1.1 moles)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.3 moles)
-
Dichloromethane (anhydrous, 500 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane and aluminum chloride.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the 2-ethylphenol to the stirred suspension.
-
After the addition is complete, add the tert-butanol dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition of tert-butanol, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to isolate this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Common side reactions in the synthesis of this compound.
Technical Support Center: Purification of 4-tert-Butyl-2-ethylphenol by Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-tert-Butyl-2-ethylphenol by crystallization.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: Poor or No Crystal Formation
Q1: I have dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the supersaturated solution. This will act as a template for further crystal growth.
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."
-
Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
-
-
Re-evaluate Your Solvent Choice: The solvent may not be optimal for crystallization. Refer to the solvent selection guide below. You may need to try a different solvent or a solvent mixture.
Issue 2: "Oiling Out" - Formation of an Oily Layer Instead of Crystals
Q2: When I cool my solution, an oily liquid separates instead of solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a relatively low melting point (23-32 °C), this is a significant risk. Here’s how to address it:
-
Lower the Saturation Temperature: The primary cause is that the solution is becoming supersaturated at a temperature where the compound is still a liquid.
-
Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation temperature.
-
Slower Cooling: Allow the solution to cool more slowly. This gives the molecules more time to arrange themselves into a crystal lattice rather than aggregating as a liquid. Insulate the flask to slow the cooling rate.
-
-
Change the Solvent System:
-
Higher Boiling Point Solvent: A solvent with a higher boiling point may help, but care must be taken as it can be more difficult to remove from the final product.
-
Solvent Mixture: Use a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Issue 3: Low Yield of Purified Crystals
Q3: I have successfully crystallized my product, but the final yield is very low. What are the possible reasons and solutions?
A3: Low yield can be frustrating. Consider the following possibilities:
-
Too Much Solvent: If you used too much solvent to dissolve the crude product, a significant amount of your compound will remain in the mother liquor even after cooling. To improve your yield, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Premature Crystallization: If crystals formed while the solution was still hot (e.g., during hot filtration), you would have lost product at that stage. Ensure your filtration apparatus is pre-heated to prevent this.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of your product. Always use ice-cold solvent for washing.
-
Inherent Solubility: Your compound may have a relatively high solubility in the chosen solvent even at low temperatures. Consult the solvent selection table and consider a solvent in which your compound is less soluble when cold.
Issue 4: Impure Final Product
Q4: My crystallized this compound is still impure. How can I improve the purity?
A4: The effectiveness of crystallization depends on the nature of the impurities. The most likely impurities from the synthesis (alkylation of 4-ethylphenol with isobutylene) are unreacted 4-ethylphenol and isomeric byproducts like 2,6-di-tert-butyl-4-ethylphenol.
-
Recrystallization: A second crystallization step will often significantly improve purity.
-
Solvent Choice: The chosen solvent should ideally dissolve the impurities well even at low temperatures, while having low solubility for the desired product at those same temperatures.
-
Slow Crystal Growth: Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling rate to allow for the formation of purer crystals.
-
Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data is estimated based on the principle of "like dissolves like" and the known properties of the compound. Experimental verification is recommended for precise work.
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling ( g/100 mL) | Notes |
| Hexane | Non-polar | 69 | Low | Moderate | Good for final wash. May be a good anti-solvent. |
| Toluene | Non-polar | 111 | Moderate | High | Good potential crystallization solvent. |
| Acetone | Polar aprotic | 56 | High | Very High | Likely too soluble for good recovery. |
| Isopropanol | Polar protic | 82 | High | Very High | May be a suitable solvent if high solubility is needed. |
| Ethanol | Polar protic | 78 | High | Very High | Similar to isopropanol, good for dissolving crude product. |
| Methanol | Polar protic | 65 | Moderate | High | A potential candidate for crystallization. |
Table 2: Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 178.27 | 23-32 | 250 |
| 4-Ethylphenol (starting material) | 122.16 | 40-42[1][2] | 218-219[1][2] |
| 2,6-di-tert-butyl-4-ethylphenol | 234.38 | 43-45[3] | 272[3] |
Experimental Protocols
Protocol 1: General Crystallization Procedure for this compound
-
Solvent Selection: Based on small-scale trials or the data in Table 1, select a suitable solvent. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot (e.g., methanol or a hexane/toluene mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals. Due to the low melting point, it is advisable to air-dry the crystals or use a vacuum desiccator at room temperature rather than an oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Logical workflow for selecting an appropriate crystallization solvent.
References
Technical Support Center: Degradation of 4-tert-Butyl-2-ethylphenol under UV Irradiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-tert-Butyl-2-ethylphenol under UV irradiation.
Disclaimer: Specific experimental data on the UV-mediated degradation of this compound is limited in publicly available literature. The information provided herein is largely based on studies of the closely related compound, 4-tert-butylphenol (4-t-BP), and general principles of alkylphenol photodegradation. The degradation pathways and byproducts of this compound may vary, and the provided information should be used as a strategic guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under UV irradiation?
A1: Based on studies of similar phenolic compounds, the degradation of this compound under UV light, particularly in the presence of a photocatalyst like TiO₂ or an oxidant like H₂O₂, is expected to proceed via hydroxyl radical (•OH) attack. The primary pathways likely involve:
-
Hydroxylation of the aromatic ring: The addition of hydroxyl groups to the benzene ring, potentially forming catechol- or hydroquinone-like intermediates.
-
Oxidation of the ethyl and tert-butyl groups: Side-chain oxidation can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
-
Ring opening: Subsequent attack by reactive oxygen species can lead to the cleavage of the aromatic ring, forming smaller aliphatic molecules.
-
Polymerization: Under certain conditions, phenoxy radicals can form and subsequently dimerize or polymerize.[1]
Q2: What are some common photocatalysts used for the degradation of alkylphenols like this compound?
A2: Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, stability, and low cost. Other catalysts investigated for the degradation of the related compound 4-tert-butylphenol include Ag₂CO₃ and various doped TiO₂ materials (e.g., Cu-Mo-TiO₂).[2][3][4] The choice of catalyst can influence the degradation rate and pathway.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the disappearance of the parent compound, this compound, over time. A C18 column with a methanol/water or acetonitrile/water mobile phase is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification of volatile and semi-volatile degradation byproducts. Derivatization may be necessary for non-volatile intermediates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying non-volatile, polar, and thermally labile byproducts.
-
Total Organic Carbon (TOC) Analysis: Measures the mineralization of the organic compound to CO₂, H₂O, and mineral acids, providing an overall measure of degradation efficiency.[5]
Troubleshooting Guide
Issue 1: Low or no degradation of this compound is observed.
-
Possible Cause 1: Inadequate UV Light Source.
-
Solution: Ensure your UV lamp emits at a wavelength that can be absorbed by the photocatalyst or the target compound. For TiO₂-based photocatalysis, a UV-A source (e.g., 365 nm) is typically used.[4] Verify the lamp's intensity and age, as output can decrease over time.
-
-
Possible Cause 2: Incorrect Catalyst Concentration.
-
Possible Cause 3: Presence of Inhibitory Substances.
-
Solution: Certain ions, such as carbonate, bicarbonate, and nitrate, can scavenge hydroxyl radicals and inhibit the degradation process.[2][6] The presence of high concentrations of humic acid can also reduce efficiency by competing for active sites and absorbing UV light.[6] Consider purifying your water source or accounting for these effects in your experimental design.
-
Issue 2: Inconsistent or non-reproducible degradation rates.
-
Possible Cause 1: Fluctuations in Experimental Conditions.
-
Solution: Maintain consistent parameters such as temperature, pH, stirring rate, and lamp-to-solution distance. Ensure the reaction vessel is made of a UV-transparent material like quartz.
-
-
Possible Cause 2: Catalyst Deactivation.
-
Solution: The photocatalyst can become deactivated over time due to the adsorption of byproducts on its surface. If reusing the catalyst, ensure it is properly washed and regenerated between experiments. Some studies have shown that catalysts like Ag₂CO₃ can retain activity for several cycles.[2]
-
Issue 3: Difficulty in identifying degradation byproducts.
-
Possible Cause 1: Byproducts are below the limit of detection.
-
Solution: Concentrate your sample before analysis using techniques like solid-phase extraction (SPE). Adjust your analytical method parameters (e.g., injection volume, detector sensitivity) to improve sensitivity.
-
-
Possible Cause 2: Byproducts are highly polar or non-volatile.
-
Solution: If using GC-MS, consider derivatization to make the analytes more volatile. Alternatively, use LC-MS, which is better suited for polar and non-volatile compounds.
-
Experimental Protocols
General Protocol for Photocatalytic Degradation of this compound
This protocol is a generalized procedure based on common practices for the photodegradation of 4-tert-butylphenol.[2][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into ultrapure water to achieve the desired initial concentration (e.g., 5-15 mg/L).
-
Catalyst Suspension: Add the desired amount of photocatalyst (e.g., 200 mg/L of TiO₂) to the aqueous solution of this compound in a photochemical reactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-90 minutes) to allow for the establishment of adsorption-desorption equilibrium between the catalyst and the substrate.
-
Initiation of Photoreaction: Turn on the UV lamp to initiate the photocatalytic degradation. The reactor should be equipped with a cooling system to maintain a constant temperature.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation for Analysis: Immediately filter the withdrawn samples through a 0.22 µm syringe filter to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the filtrate using HPLC to determine the concentration of this compound. For byproduct identification, use GC-MS or LC-MS.
Data Presentation
Table 1: Effect of Initial Concentration and Catalyst Dosage on the Degradation of 4-tert-butylphenol (as a proxy). [2]
| Initial Concentration (mg/L) | Catalyst (Ag₂CO₃) Dosage (mg/L) | Degradation Efficiency after 60 min (%) |
| 2.5 | 200 | Increased with concentration up to 5 ppm |
| 5.0 | 200 | 100 |
| 7.5 | 200 | Decreased |
| 10.0 | 200 | Decreased |
| 5.0 | 100 | 41.6 |
| 5.0 | 200 | 100 |
| 5.0 | 300 | ~100 |
Table 2: Influence of Various Anions on the Degradation of 4-tert-butylphenol (as a proxy). [2][6]
| Anion (at 100-300 mg/L) | Effect on Degradation |
| Carbonate (CO₃²⁻) | Promoted (with Ag₂CO₃), Inhibited (with mTiO-650) |
| Bicarbonate (HCO₃⁻) | Inhibited (with Ag₂CO₃), Enhanced (with mTiO-650) |
| Nitrate (NO₃⁻) | Inhibited |
| Chloride (Cl⁻) | Enhanced at low concentrations, inhibited at higher concentrations |
Visualizations
References
Technical Support Center: Analysis of 4-tert-Butyl-2-ethylphenol in Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 4-tert-Butyl-2-ethylphenol in biological matrices.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
Question: I am seeing low recovery of this compound from my plasma/serum samples. What are the possible causes and solutions?
Answer: Low recovery of this compound from plasma or serum is a common challenge due to its protein binding and the complexity of the matrix. Here are several potential causes and troubleshooting steps:
-
Incomplete Protein Precipitation: If proteins are not completely removed, the analyte may remain bound, leading to poor extraction efficiency.
-
Solution: Ensure the correct ratio of organic solvent (e.g., methanol, acetonitrile) to sample is used. Vortex the mixture thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.
-
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are critical for efficient partitioning of the analyte.
-
Solution: this compound is a phenolic compound, so adjusting the pH of the aqueous phase to be acidic (e.g., pH 4-5) will ensure it is in its neutral form, making it more soluble in organic solvents. Use a water-immiscible organic solvent with appropriate polarity, such as a mixture of hexane and acetone. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
-
Suboptimal Solid-Phase Extraction (SPE): Issues with the SPE cartridge type, conditioning, or elution solvent can lead to poor recovery.
-
Solution: Select an SPE sorbent appropriate for phenolic compounds (e.g., C18, polymeric sorbents). Ensure the cartridge is properly conditioned and equilibrated before loading the sample. Optimize the composition and volume of the washing and elution solvents to ensure the analyte is retained during washing and completely eluted.
-
-
Analyte Conjugation: In biological systems, phenols can be present as glucuronide or sulfate conjugates, which are more water-soluble and will not be efficiently extracted with organic solvents.
-
Solution: Incorporate an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase before extraction to cleave the conjugates and release the free form of this compound.[1]
-
Question: My urine sample analysis is showing inconsistent results for this compound concentrations. What could be the reason?
Answer: Inconsistent results in urine analysis can stem from pre-analytical variables and the nature of the matrix.
-
Sample Collection and Storage: Urine composition can vary significantly. Improper collection or storage can lead to degradation of the analyte.
-
Incomplete Hydrolysis of Conjugates: As with plasma, this compound is likely excreted in urine primarily as conjugated metabolites.[1][4]
-
Solution: Optimize the enzymatic hydrolysis step by ensuring the correct pH, temperature, and incubation time for the enzyme (e.g., β-glucuronidase). The efficiency of this step is crucial for accurately measuring the total concentration.
-
-
Matrix Effects: Urine contains a high concentration of salts and endogenous compounds that can interfere with the analysis, particularly by causing ion suppression or enhancement in mass spectrometry.
-
Solution: Use a robust sample cleanup method like SPE to remove interfering substances. The use of a stable isotope-labeled internal standard that is structurally similar to the analyte can help to compensate for matrix effects.
-
GC-MS Analysis
Question: I am observing peak tailing for this compound in my chromatogram. How can I improve the peak shape?
Answer: Peak tailing for phenolic compounds is a frequent issue in GC-MS analysis. It is often caused by active sites in the GC system that can interact with the hydroxyl group of the phenol.
-
Active Sites in the Inlet or Column: The glass liner, septum, or the column itself can have active sites (e.g., silanol groups) that cause adsorption of the analyte.
-
Solution: Use a deactivated inlet liner. Ensure the column is properly installed and that it is an inert column suitable for analyzing active compounds. If the column is old, it may need to be replaced.
-
-
Sample Degradation: The analyte may be degrading in the hot injector.
-
Solution: Optimize the injector temperature. A lower temperature may prevent degradation, but it should be high enough to ensure complete volatilization.
-
-
Analyte Derivatization: For highly polar or active compounds, derivatization can improve peak shape and volatility.
Question: I am seeing extraneous "ghost" peaks in my blank runs. What is the source of this contamination?
Answer: Ghost peaks are typically a result of contamination in the analytical system. For alkylphenols, contamination can be a significant issue due to their widespread use.
-
Contaminated Syringe or Inlet: The syringe may be carrying over analyte from a previous injection, or the septum or liner may be contaminated.
-
Solution: Thoroughly clean the syringe between injections. Replace the septum and inlet liner regularly.
-
-
Carrier Gas Impurities: The carrier gas or gas lines may be contaminated.
-
Solution: Use high-purity carrier gas and ensure that gas purifiers are installed and functioning correctly.
-
-
Sample Contamination: The sample itself may be contaminated during collection or preparation from external sources, as alkylphenols can be found in laboratory materials.[4]
-
Solution: Use high-purity solvents and reagents. Pre-screen all labware (e.g., glass vials, pipette tips) to ensure they are free of contaminants. Running procedural blanks is essential to identify and monitor for contamination.
-
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation so critical for the analysis of this compound in biological matrices?
A1: Biological matrices such as blood and urine are highly complex, containing numerous endogenous substances like proteins, lipids, and salts that can interfere with the accurate detection and quantification of the target analyte.[4] Sample preparation is essential to isolate this compound from these interfering components, pre-concentrate it to a detectable level, and convert it to a form suitable for analysis (e.g., by derivatization for GC-MS).[4][6]
Q2: Should I measure the "free" or "total" concentration of this compound in urine?
A2: In the body, phenolic compounds are often metabolized into more water-soluble glucuronide and sulfate conjugates to facilitate excretion.[1] Measuring only the "free" (unconjugated) form will likely underestimate the total exposure. Therefore, for biomonitoring studies, it is common to measure the "total" concentration by first treating the urine sample with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates back to the parent compound before extraction and analysis.[1][4]
Q3: What are the typical concentration ranges of similar alkylphenols found in human biological samples?
A3: The concentrations of alkylphenols in human biological samples are generally low, often in the ng/mL range. For example, a study on synthetic phenolic antioxidants in human serum detected 2,4-di-tert-butylphenol in the range of 2.20-3.33 ng/mL.[7] Another study on various phenols in human urine reported limits of quantification in the range of 0.1–0.5 ng/mL for many compounds.[3] These low levels necessitate highly sensitive analytical methods.
Q4: Can I use LC-MS instead of GC-MS for the analysis of this compound?
A4: Yes, LC-MS is a viable alternative to GC-MS for analyzing phenolic compounds. LC-MS methods often do not require a derivatization step, which can simplify sample preparation and increase sample throughput.[1] However, both techniques have their advantages, and the choice may depend on the available instrumentation, required sensitivity, and the specific goals of the study.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of phenolic compounds in biological matrices, based on published data for similar analytes. These values can serve as a benchmark for method development and validation for this compound.
Table 1: Typical Performance of GC-MS Methods for Phenolic Compounds in Urine
| Parameter | 2-ethylphenol | 4-ethylphenol | o-cresol | m-cresol | Phenol |
| Limit of Detection (LOD) | 10 µg/L | 20 µg/L | 10 µg/L | 10 µg/L | 0.5 mg/L |
| Linear Range | up to 3 mg/L | up to 12 mg/L | up to 3 mg/L | up to 3 mg/L | up to 200 mg/L |
| Relative Recovery | 84 - 104% | 84 - 104% | 84 - 104% | 84 - 104% | 84 - 104% |
| Within-Series Imprecision (RSD) | 3.0 - 7.2% | 3.0 - 7.2% | 3.0 - 7.2% | 3.0 - 7.2% | 3.0 - 7.2% |
| Data adapted from a study on urinary metabolites of industrial solvents.[5] |
Table 2: Typical Performance of SPE-GC/MS/MS Method for Various Phenolic Biomarkers in Urine
| Parameter | Value Range |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Linearity (R) | > 0.985 |
| Accuracy (Recovery) | 78 - 118% |
| Precision (RSD) | < 17% |
| Data adapted from a study on 26 phenolic and acidic biomarkers.[3] |
Experimental Protocols
Detailed Methodology: Analysis of this compound in Human Urine by SPE-GC-MS/MS
This protocol is a representative method adapted from validated procedures for similar phenolic compounds.[3][5]
-
Sample Preparation and Hydrolysis:
-
Thaw frozen urine samples at room temperature.
-
To a 2 mL glass vial, add 1 mL of urine.
-
Add an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Add 100 µL of acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex briefly and incubate at 37°C overnight (approximately 16 hours) to ensure complete hydrolysis of conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., polymeric reverse-phase, 60 mg) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 2 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of a silylation agent (e.g., MSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and incubate at 60°C for 30 minutes to derivatize the analyte.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS/MS Analysis:
-
GC Column: Use a capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Monitor at least two specific precursor-to-product ion transitions for the derivatized analyte and the internal standard.
-
Visualizations
Experimental Workflow
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Extraction and GC/MS analysis of the human blood plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Catalyst Deactivation in 4-tert-Butyl-2-ethylphenol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 4-tert-Butyl-2-ethylphenol. This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve catalyst performance issues in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant drop in the conversion of 2-ethylphenol during the tert-butylation reaction. What are the likely causes related to the catalyst?
A rapid decline in 2-ethylphenol conversion is a primary indicator of catalyst deactivation. The most common causes in solid acid catalysis, typically used for this alkylation, fall into three main categories:
-
Fouling by Coke Deposition: This is the most frequent cause of deactivation in phenol alkylation.[1] Heavy organic molecules, often referred to as "coke," deposit on the active sites and within the pores of the catalyst, blocking access for reactants. This is particularly prevalent with zeolite catalysts.[2]
-
Poisoning: Impurities in the feedstock, such as nitrogen or sulfur compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.
-
Thermal Degradation (Sintering): Operating the reaction at excessively high temperatures can lead to the collapse of the catalyst's porous structure and the agglomeration of active metal particles, resulting in a permanent loss of surface area and activity.[3]
Troubleshooting Steps:
-
Analyze the Spent Catalyst: Perform a Temperature Programmed Oxidation (TPO) to quantify the amount of coke deposited on the catalyst.[1]
-
Characterize Surface Area: Conduct a BET (Brunauer-Emmett-Teller) surface area analysis on both fresh and spent catalyst samples. A significant reduction in surface area points towards fouling or sintering.
-
Feedstock Analysis: Analyze your 2-ethylphenol and tert-butylating agent (e.g., isobutylene or tert-butanol) for potential poisons.
Q2: Our selectivity towards the desired this compound isomer is decreasing, with an increase in byproducts. How is this related to catalyst deactivation?
Changes in product selectivity are often linked to the modification of the catalyst's active sites and pore structure due to deactivation.
-
Coke Deposition and Pore Blockage: The formation of coke can selectively block smaller pores or cover certain types of active sites, altering the shape-selectivity of the catalyst. This can favor the formation of different isomers or unwanted byproducts. For zeolite catalysts, the pore structure is critical in determining product selectivity.[4]
-
Changes in Acidity: The nature and strength of the acid sites on the catalyst are crucial for directing the alkylation reaction. Deactivation can alter the acid site distribution, leading to a loss of selectivity. For instance, stronger acid sites, which might be more prone to coking, could be responsible for the desired isomerization.[5]
Troubleshooting Steps:
-
Temperature Programmed Desorption (TPD): Use a probe molecule like ammonia or pyridine to characterize the acid site distribution of the fresh and spent catalyst.[6][7] A decrease in the number of strong acid sites could explain the shift in selectivity.
-
Product Stream Analysis: Carefully analyze the byproduct profile to understand the alternative reaction pathways that are becoming more dominant. This can provide clues about the nature of the remaining active sites.
Q3: How can we regenerate our deactivated catalyst?
Catalyst regeneration is often a viable and cost-effective solution to restore activity. The appropriate method depends on the deactivation mechanism.
-
For Coke Deposition (Fouling): The most common regeneration technique is calcination. This involves carefully controlled heating of the catalyst in the presence of a dilute oxygen stream (e.g., in air or a nitrogen/oxygen mixture) to burn off the deposited coke.[8][9]
-
For Poisoning: Regeneration can be more challenging and depends on the nature of the poison. It may involve washing with specific solvents or treatment with a regenerating agent.
Regeneration Protocol for Coked Solid Acid Catalysts:
-
Purging: Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed hydrocarbons.
-
Controlled Oxidation: Introduce a controlled flow of a dilute oxygen/nitrogen mixture. The oxygen concentration should be kept low initially to avoid excessive heat generation, which could damage the catalyst.
-
Temperature Ramp: Gradually increase the temperature to the target calcination temperature (typically between 450°C and 550°C). The heating rate should be slow and controlled.
-
Hold at Temperature: Maintain the catalyst at the calcination temperature until the coke is completely removed, which can be monitored by analyzing the off-gas for CO2.
-
Cooling and Re-activation: Cool the catalyst down under an inert atmosphere. For some catalysts, a re-activation step (e.g., reduction for metal-containing catalysts) may be necessary before re-introducing the reactants.
Q4: What are the key process parameters we should monitor to minimize catalyst deactivation?
Proactive process control is essential to extend the catalyst's lifespan.
-
Reaction Temperature: Higher temperatures can accelerate coking reactions. It is crucial to operate within the optimal temperature window for both high conversion and minimal deactivation.
-
Feedstock Purity: Ensure the purity of your 2-ethylphenol and tert-butylating agent to prevent catalyst poisoning.
-
Reactant Ratios: The molar ratio of the reactants can influence the reaction pathway and the formation of coke precursors.
-
Space Velocity: A higher space velocity (lower residence time) can sometimes reduce the extent of side reactions that lead to coke formation.
Quantitative Data on Catalyst Performance and Deactivation
The following tables provide a summary of typical data that can be collected to monitor catalyst performance and deactivation. The values are illustrative and will vary depending on the specific catalyst and reaction conditions.
Table 1: Impact of Time on Stream on Catalyst Performance
| Time on Stream (hours) | 2-Ethylphenol Conversion (%) | Selectivity to this compound (%) |
| 1 | 95 | 85 |
| 10 | 88 | 82 |
| 20 | 75 | 76 |
| 30 | 62 | 70 |
| 40 | 51 | 65 |
| 50 | 40 | 61 |
Table 2: Catalyst Characterization Before and After Reaction
| Parameter | Fresh Catalyst | Spent Catalyst (after 50 hours) |
| BET Surface Area (m²/g) | 450 | 210 |
| Total Acidity (mmol NH₃/g) | 0.85 | 0.45 |
| Coke Content (wt%) | 0 | 15 |
Experimental Protocols
1. BET Surface Area Analysis
This protocol describes the determination of the specific surface area of a catalyst using the Brunauer-Emmett-Teller (BET) method based on nitrogen physisorption.[10][11][12]
-
Objective: To measure the total surface area of the catalyst, which is a key indicator of its potential activity and can be used to assess deactivation by fouling or sintering.
-
Methodology:
-
Degassing: Accurately weigh approximately 100-200 mg of the catalyst sample into a sample tube. Degas the sample under vacuum at a high temperature (e.g., 200-300°C) for several hours to remove any adsorbed moisture and other contaminants.
-
Analysis: After degassing and cooling, transfer the sample tube to the analysis port of a gas sorption analyzer.
-
Adsorption Isotherm: Immerse the sample tube in a liquid nitrogen bath (77 K). The instrument will then introduce known amounts of nitrogen gas into the sample tube and measure the pressure. This is done at various relative pressures (P/P₀) to generate a nitrogen adsorption isotherm.
-
Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the monolayer volume, from which the total surface area is determined.
-
2. Temperature Programmed Desorption (TPD) of Ammonia
This protocol outlines the procedure for characterizing the acidity of a solid catalyst using ammonia as a probe molecule.[6][13]
-
Objective: To determine the total number of acid sites (total acidity) and the distribution of acid site strengths. This is crucial for understanding the catalyst's selectivity and how it changes upon deactivation.
-
Methodology:
-
Pre-treatment: Place a known weight of the catalyst (around 100 mg) in a quartz reactor. Heat the sample in a flow of an inert gas (e.g., helium or argon) to a high temperature (e.g., 500°C) to clean the surface.
-
Ammonia Adsorption: Cool the sample to the desired adsorption temperature (typically around 100-150°C) and introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) until the surface is saturated.
-
Physisorbed Ammonia Removal: Switch the gas flow back to the inert gas at the adsorption temperature to remove any weakly (physisorbed) ammonia.
-
Temperature Programmed Desorption: Once the baseline is stable, heat the sample at a constant rate (e.g., 10°C/min) in the inert gas flow.
-
Detection: A thermal conductivity detector (TCD) or a mass spectrometer is used to monitor the concentration of ammonia desorbing from the catalyst as a function of temperature.
-
Data Analysis: The area under the desorption peaks is proportional to the number of acid sites. The temperature at which the peaks appear corresponds to the strength of the acid sites (higher temperature indicates stronger acidity).
-
Visualizations
Caption: Primary pathways for catalyst deactivation and regeneration.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Notes - MEASURING ACIDITY IN ZEOLITES USING TPD | Altamira Instruments [altamirainstruments.com]
- 7. micromeritics.com [micromeritics.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. norlab.fi [norlab.fi]
- 11. Notes - MEASURING SURFACE AREAS IN CATALYSTS | Altamira Instruments [altamirainstruments.com]
- 12. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 13. New method for the temperature-programmed desorption (TPD) of ammonia experiment for characterization of zeolite acidity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
"scaling up the synthesis of 4-tert-Butyl-2-ethylphenol from lab to pilot plant"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-tert-Butyl-2-ethylphenol from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common industrial synthesis is the Friedel-Crafts alkylation of 2-ethylphenol with a tert-butylating agent, such as tert-butanol or isobutylene. This reaction is an electrophilic aromatic substitution catalyzed by an acid.
Q2: What are the typical catalysts used for this reaction?
A2: A range of acid catalysts can be used, including homogeneous catalysts like sulfuric acid and phosphoric acid, and heterogeneous catalysts such as acidic clays, zeolites, and strongly acidic ion-exchange resins. The choice of catalyst can significantly impact selectivity and the ease of purification.
Q3: What are the main byproducts to expect?
A3: The primary byproducts are isomers and poly-alkylated products. The main isomer is 2-tert-Butyl-6-ethylphenol. Poly-alkylated byproducts, such as 2,4-di-tert-butyl-6-ethylphenol, can also form, especially if the reaction is not carefully controlled.[1]
Q4: How is the product typically purified on a larger scale?
A4: Fractional vacuum distillation is a common method for separating the desired product from unreacted starting materials and byproducts.[2] Melt crystallization is another potential purification technique for achieving high purity.[2]
Q5: What are the key safety considerations when scaling up this synthesis?
A5: The reaction can be exothermic, so careful temperature control is crucial to prevent runaway reactions. When using strong acids like sulfuric acid, appropriate personal protective equipment and handling procedures are essential. If using isobutylene, it is a flammable gas that requires specialized handling in a pressurized system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of 2-Ethylphenol | 1. Insufficient catalyst activity or amount.2. Reaction temperature is too low.3. Reaction time is too short.4. Poor mixing in the reactor. | 1. Increase catalyst loading or use a more active catalyst.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time and monitor the progress by GC analysis.4. Ensure adequate agitation, especially in a larger reactor. |
| Low Selectivity for this compound (High Isomer Formation) | 1. Reaction temperature is too high, promoting thermodynamic products.2. Inappropriate catalyst choice. | 1. Lower the reaction temperature to favor the kinetic product.2. Screen different catalysts; sterically hindered catalysts may improve selectivity. |
| High Levels of Poly-alkylation Products | 1. Incorrect molar ratio of reactants (excess tert-butylating agent).2. Localized high concentrations of the tert-butylating agent.3. The alkylated product is more reactive than the starting material.[3] | 1. Use a molar excess of 2-ethylphenol relative to the tert-butylating agent.2. Add the tert-butylating agent slowly and sub-surface to ensure rapid mixing.3. Consider stopping the reaction at a lower conversion to minimize poly-alkylation. |
| Formation of Sulfonic Acid Byproducts (when using H₂SO₄) | Competing reaction of the product with sulfuric acid, which can be more pronounced at the plant scale.[4] | 1. Consider using a different acid catalyst, such as phosphoric acid or a solid acid catalyst.2. Lower the reaction temperature.3. Reduce the concentration of sulfuric acid. |
| Reaction is Slower in Pilot Plant than in Lab | 1. Inefficient heat transfer in a larger vessel.2. Less efficient mixing at a larger scale.3. Loss of volatile reactants (e.g., isobutylene) in a non-pressurized system.[4] | 1. Ensure the pilot plant reactor's heating system is adequate for the batch size.2. Optimize the agitator speed and design for the pilot reactor.3. If using isobutylene, a pressurized reactor is necessary to prevent its loss. |
Data Presentation
Table 1: Typical Laboratory-Scale Reaction Parameters for Phenol Alkylation
| Parameter | Value | Reference |
| Reactants | Phenol, tert-Butanol | [1][5] |
| Catalyst | Ionic Liquid or Phosphorus Pentoxide | [1][5] |
| Molar Ratio (Phenol:tert-Butanol) | 1:1 to 1:4 | [1] |
| Catalyst Loading | 1-6 w/w% (based on phenol) | [1] |
| Temperature | 70°C - 230°C | [1][5] |
| Reaction Time | 2 - 8 hours | [1][5] |
| Conversion | Up to 100% | [5] |
Table 2: Example of Product Distribution in Phenol Alkylation
| Product | Concentration (%) after 6 hr | Reference |
| 2-tert-Butylphenol (2-TBP) | 26.34 | [1] |
| 4-tert-Butylphenol (4-TBP) | 32.34 | [1] |
| 2,4-di-tert-Butylphenol (2,4-DTBP) | 15.49 | [1] |
| 2,6-di-tert-Butylphenol (2,6-DTBP) | 0.83 | [1] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 2-ethylphenol (1.0 mol) and the chosen acid catalyst (e.g., 5 mol% of a solid acid catalyst like Amberlyst-15).
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Reagent Addition: Slowly add tert-butanol (1.1 mol) to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) until the desired conversion of 2-ethylphenol is achieved (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off. Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to isolate this compound.
Pilot Plant Scale-Up Considerations
-
Reactor: Use a glass-lined or stainless steel reactor with appropriate agitation and temperature control systems.
-
Charging: Charge the reactor with 2-ethylphenol and the catalyst.
-
Heating: Heat the mixture to the target temperature, accounting for the longer heating time of a larger volume.
-
tert-Butanol Addition: Add tert-butanol via a dosing pump at a controlled rate to manage the reaction exotherm. Sub-surface addition is recommended to improve dispersion.
-
Monitoring and Control: Use online or at-line process analytical technology (PAT), such as GC, to monitor the reaction progress.
-
Quenching and Work-up: Once the reaction is complete, cool the batch and proceed with the quench and phase separations as developed in the lab.
-
Purification: Transfer the crude product to a vacuum distillation unit for purification.
Visualizations
Caption: Experimental Workflow from Lab to Pilot Plant.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 2. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 4-tert-Butyl-2-ethylphenol and Butylated Hydroxytoluene (BHT)
A detailed examination of the free radical scavenging capabilities of two synthetic phenolic antioxidants, 4-tert-Butyl-2-ethylphenol and the widely-used Butylated Hydroxytoluene (BHT), is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer an objective comparison of their performance in common in vitro antioxidant assays.
Mechanism of Antioxidant Action: Radical Scavenging
Phenolic antioxidants, including this compound and BHT, exert their protective effects primarily by acting as free radical scavengers. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing its reactivity and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a process often enhanced by the presence of bulky alkyl substituents at the ortho and para positions. These substituents also provide steric hindrance, which further stabilizes the phenoxyl radical and prevents it from initiating new radical chains.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Comparative Antioxidant Activity Data
The following table summarizes the available IC50 values for BHT and the related compound 2,4-di-tert-butylphenol from two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates greater antioxidant activity. It is important to note that direct experimental data for this compound was not found in the reviewed literature.
| Compound | Assay | IC50 Value (µg/mL) |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35[1] |
| ABTS | 13[2] | |
| 2,4-di-tert-butylphenol | DPPH | 60[3] |
| ABTS | 17[3] |
Based on the available data, BHT demonstrates potent antioxidant activity, particularly in the ABTS assay. The structurally similar 2,4-di-tert-butylphenol also exhibits significant radical scavenging capabilities in both assays. The lack of direct data for this compound highlights a gap in the current research landscape and underscores the need for further investigation to definitively compare its antioxidant efficacy against established antioxidants like BHT.
Experimental Protocols
For the benefit of researchers looking to conduct their own comparative studies, detailed methodologies for the DPPH and ABTS assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in a dark container to avoid degradation.
-
Preparation of Test Samples: Prepare a stock solution of the test compound (this compound or BHT) in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay Procedure:
-
To 2 mL of the DPPH solution, add 2 mL of the test sample solution at different concentrations.
-
A control is prepared by adding 2 mL of methanol to 2 mL of the DPPH solution.
-
The mixtures are shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.
Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of ABTS Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of the test compound (this compound or BHT) and a series of dilutions.
-
Assay Procedure:
-
Add 1.0 mL of the ABTS working solution to 10 µL of the test sample solution at different concentrations.
-
A control is prepared using 10 µL of the solvent instead of the sample.
-
The mixtures are incubated at room temperature for a set time (e.g., 6 minutes).
-
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.
Conclusion
While a definitive quantitative comparison between the antioxidant activity of this compound and BHT is hampered by the lack of direct comparative studies, the available data for BHT and the structurally similar 2,4-di-tert-butylphenol suggest that these hindered phenols are potent free radical scavengers. The provided experimental protocols for the DPPH and ABTS assays offer a standardized framework for researchers to conduct their own investigations and contribute to a more complete understanding of the relative antioxidant efficacy of these compounds. Further research is warranted to directly compare the antioxidant potential of this compound with established antioxidants like BHT, which would be of significant value to the fields of materials science, food chemistry, and drug development.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 4-tert-Butyl-2-ethylphenol Derivatives
This guide provides a comprehensive comparison of spectroscopic data for 4-tert-Butyl-2-ethylphenol and its derivatives, offering researchers, scientists, and drug development professionals a valuable resource for structural confirmation. The following sections detail key spectroscopic data, experimental protocols, and relevant biological pathways.
Spectroscopic Data Comparison
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the data obtained for the parent compound and its related derivatives.
¹H NMR and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are influenced by the electronic environment of the nuclei, and the substitution pattern on the aromatic ring significantly affects these values.
Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)
| Compound | Ar-H (ppm) | -OH (ppm) | -CH₂- (ppm) | -CH₃ (ethyl, ppm) | -C(CH₃)₃ (ppm) |
| This compound | 6.6-7.2 | ~4.8 | 2.62 (q) | 1.23 (t) | 1.29 (s) |
| 2-Bromo-4-tert-butylphenol[1] | 6.8-7.5 | ~5.5 | - | - | 1.28 (s) |
| 2,6-Di-tert-butyl-4-ethylphenol | 7.08 (s, 2H) | 5.0 (s, 1H) | 2.55 (q, 2H) | 1.20 (t, 3H) | 1.43 (s, 18H) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)
| Compound | Ar-C (ppm) | Ar-C-OH (ppm) | Ar-C-C(CH₃)₃ (ppm) | -CH₂- (ppm) | -CH₃ (ethyl, ppm) | -C(CH₃)₃ (ppm) | -C(CH₃)₃ (ppm) |
| 4-tert-Butylphenol[2] | 126.3, 114.8 | 152.9 | 141.2 | - | - | 34.0 | 31.6 |
| 2-tert-Butyl-4-ethylphenol[3] | 115.1, 126.4, 127.1, 135.5 | 150.9 | 136.2 | 28.1 | 16.1 | 34.4 | 29.7 |
| 2,6-Di-tert-butyl-4-ethylphenol | 125.5, 135.8 | 151.8 | 140.1 | 28.5 | 15.8 | 34.3 | 30.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) groups are particularly useful for identifying these phenolic compounds.
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | 4-tert-Butylphenol[4] | 2-Bromo-4,6-di-tert-butylphenol[5] | 2,6-Di-tert-butyl-4-nitrosophenol[4] |
| O-H | Stretching (broad) | 3550-3230 | ~3630 (sharp, non-H-bonded), ~3450 (broad, H-bonded) | 3321 |
| C-H (aromatic) | Stretching | ~3100-3000 | ~3060 | 3103 |
| C-H (aliphatic) | Stretching | 2960-2870 | 2960-2870 | - |
| C=C (aromatic) | Stretching | 1600-1440 | 1600-1450 | 1557 |
| C-O | Stretching | 1410-1310, 1230-1140 | ~1230 | 1301 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation pattern is often characteristic of the compound's structure.
Table 4: Mass Spectrometry (MS) Fragmentation Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-C₂H₅]⁺ | [M-C₄H₉]⁺ |
| 4-tert-Butylphenol[6] | 150 | 135 | - | 93 |
| 2-tert-Butyl-4-ethylphenol[7] | 178 | 163 | 149 | 121 |
| 2,6-Di-tert-butyl-4-ethylphenol[7] | 234 | 219 | 205 | 177 |
| 2-Bromo-4,6-di-tert-butylphenol[8] | 284/286 | 269/271 | - | 227/229 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible spectroscopic data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the phenolic compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing : The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) is recommended.
-
Data Acquisition :
-
Introduce the sample into the ion source via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum.
-
-
Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Biological Activity and Signaling Pathway
Phenolic compounds, including derivatives of this compound, are known for their antioxidant properties.[9] One of the key mechanisms by which these compounds exert their protective effects is through the activation of the Keap1-Nrf2 signaling pathway.[9][10][11][12]
Nrf2 Antioxidant Response Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (which some phenols can mimic), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by phenolic compounds.
References
- 1. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]
- 5. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]
- 6. 2,6-Di-tert-butyl-4-ethylphenol | 4130-42-1 [sigmaaldrich.com]
- 7. PubChemLite - 2,6-di-tert-butyl-4-ethylphenol (C16H26O) [pubchemlite.lcsb.uni.lu]
- 8. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]
- 9. bohrium.com [bohrium.com]
- 10. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Synthesis of 4-tert-Butyl-2-ethylphenol
The synthesis of 4-tert-butyl-2-ethylphenol, a valuable intermediate in the production of antioxidants and other specialty chemicals, is predominantly achieved through the Friedel-Crafts alkylation of 4-ethylphenol with a tert-butylating agent, such as isobutylene or tert-butanol. The choice of catalyst is paramount in directing the reaction towards high yield and selectivity of the desired product. This guide provides a comparative overview of different catalyst systems, supported by experimental data from related phenol alkylation reactions, to aid researchers and chemical process developers in catalyst selection.
General Reaction Pathway
The primary route for the synthesis of this compound involves the electrophilic substitution of a tert-butyl group onto the 4-ethylphenol ring. The reaction is typically carried out in the presence of an acid catalyst.
Reaction: 4-Ethylphenol + tert-Butylating Agent (e.g., Isobutylene) --(Catalyst)--> this compound
Comparative Performance of Catalysts
The following table summarizes the performance of various catalyst types used in the tert-butylation of phenols. While the data may not be specific to 4-ethylphenol, it provides a strong indication of the expected performance for the synthesis of this compound.
| Catalyst Type | Specific Example | Reactants | Temperature (°C) | Pressure | Key Findings & Selectivity | Reported Conversion/Yield |
| Zeolites | H-Y Zeolite | Phenol + tert-Butanol | 150-200 | Atmospheric | High activity, selectivity towards 2,4-di-tert-butylphenol can be tuned by reaction conditions.[1][2] | Up to 86.3% phenol conversion.[3] |
| H-Beta Zeolite | Phenol + tert-Butanol | 100-160 | Atmospheric | BEA zeolites are efficient for para-isomer formation. | High conversion, specific yield varies. | |
| AlSBA-15 | Phenol + tert-Butanol | 150 | Atmospheric | High phenol conversion with significant yield of 4-TBP and 2,4-DTBP.[3] | 86.3% phenol conversion.[3] | |
| Ionic Liquids | [HIMA]OTs | Phenol + tert-Butanol | 70 | Atmospheric | Efficient and recyclable, 100% conversion of tert-butyl alcohol.[4] | 100% tert-butyl alcohol conversion.[4] |
| SO3H-functionalized ILs | Phenol + tert-Butanol | 80 | Atmospheric | High phenol conversion at low temperatures. | Up to 94.2% phenol conversion. | |
| Acidic Resins | Amberlyst 15 | Phenol + Isobutene | 60-90 | - | Higher selectivity than sulfuric acid.[5] | Apparent activation energies determined.[5] |
| Metal Phenoxides | Aluminum Phenoxide | Phenol + Isobutylene | 90-140 | 10-20 bar | Catalyst for ortho-alkylation.[6] | High yields of 2,6-di-tert-butylphenol reported.[6] |
| Modified Clays | Fe-bentonite | Phenol + tert-Butanol | 80 | Atmospheric | Excellent catalyst with high TBA conversion and selectivity for p-tert-butylphenol.[2] | 100% TBA conversion, 81% selectivity for PTBP.[2] |
| Heteropoly Acids | TPA-SBA-15 | Phenol + tert-Butanol | 120-180 | Atmospheric | High phenol conversion and selectivity to 2,4-DTBP.[7] | Up to 99.6% phenol conversion, 77% selectivity to 2,4-DTBP.[7] |
Experimental Protocols
Below are representative experimental protocols for the tert-butylation of phenols using different types of catalysts. These can be adapted for the synthesis of this compound from 4-ethylphenol.
Protocol 1: Alkylation using Zeolite Catalyst (Adapted from Phenol tert-Butylation)
-
Catalyst Activation: The zeolite catalyst (e.g., H-Y) is activated by calcining at 500-550°C for 3-4 hours in a stream of dry air.
-
Reaction Setup: A batch reactor is charged with 4-ethylphenol and the activated zeolite catalyst (typically 5-15% by weight of the phenol).
-
Reactant Addition: The reactor is heated to the desired temperature (e.g., 150°C), and tert-butanol is fed into the reactor at a controlled rate. The molar ratio of 4-ethylphenol to tert-butanol is typically in the range of 1:1 to 1:3.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of 4-ethylphenol and the selectivity towards this compound.
-
Product Isolation: After the reaction is complete, the catalyst is separated by filtration. The product mixture is then subjected to distillation under reduced pressure to isolate the this compound.
Protocol 2: Alkylation using Ionic Liquid Catalyst (Adapted from Phenol tert-Butylation)
-
Catalyst Synthesis: The Brønsted acidic ionic liquid (e.g., [HIMA]OTs) is synthesized according to literature procedures.[4]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, 4-ethylphenol, tert-butanol, and the ionic liquid catalyst (e.g., 10 mol%) are mixed.[4]
-
Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 70°C) and stirred for a designated time (e.g., 2 hours).[4]
-
Work-up: After the reaction, the ionic liquid catalyst can be separated from the product mixture by extraction with a suitable solvent (e.g., ethyl acetate) and can be recycled.[4] The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or distillation to obtain pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly active and selective AlSBA-15 catalysts for the vapor phase tert-butylation of phenol | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3133974A - Phenol alkylation process - Google Patents [patents.google.com]
- 6. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
"in vitro versus in vivo studies of 4-tert-Butyl-2-ethylphenol toxicity"
A Comparative Guide to the Toxicity of Butylated Phenols: In Vitro vs. In Vivo Studies
A Note on 4-tert-Butyl-2-ethylphenol
A comprehensive review of scientific literature reveals a significant lack of toxicological data for the specific isomer This compound . Therefore, this guide provides a comparative analysis of structurally related and commercially more significant isomers for which both in vitro and in vivo toxicity data are available. The primary focus will be on 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butyl-4-ethylphenol , with additional data on 2-tert-butyl-4-ethylphenol . This information is intended for researchers, scientists, and drug development professionals to understand the toxicological profiles of these related compounds.
2,4-Di-tert-butylphenol (2,4-DTBP)
2,4-DTBP is a widely used antioxidant and a known environmental contaminant.[1] It has been detected in various environmental media and human tissues.[1][2] Its toxicological profile has been investigated in both in vitro and in vivo models.
Quantitative Data Presentation
| Toxicity Endpoint | In Vitro Data | In Vivo Data (Rat) |
| Acute Toxicity | Data not available | Oral LD50: ~2000 mg/kg (male), 1762.4 mg/kg (female)[3] |
| Repeated Dose Toxicity | Data not available | 28-day oral NOEL: 75 mg/kg/day (male), 20 mg/kg/day (female)[3] |
| Genotoxicity | - Not mutagenic in bacterial reverse mutation assays (Ames test).[3] - Induced structural chromosomal aberrations in Chinese hamster lung (CHL/IU) cells with metabolic activation.[3] | Data not available |
| Endocrine Disruption | - Binds to the rainbow trout estrogen receptor.[2] - Identified as a human estrogen receptor ligand.[2] - Activates the PPARγ-RXRα heterodimer, suggesting potential as an obesogen.[2] | - Elicited hepatic and renal toxicity in rats.[2] |
| Cytotoxicity | - IC50 of 10 μg/mL against HeLa cells.[4] - Induces apoptosis in cancer cell lines (MCF-7 and A431).[4] | Data not available |
Experimental Protocols
In Vitro Chromosomal Aberration Test [3]
-
Cell Line: Chinese hamster lung (CHL/IU) cells.
-
Method: The study followed the Guidelines for Screening Mutagenicity Testing of Chemicals (Chemical Substances Control Law of Japan) and OECD Test Guideline 473.
-
Treatment: Cells were treated with 2,4-DTBP for a short duration (6 hours) with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: Assessment of structural chromosomal aberrations.
-
Results: Structural chromosomal aberrations were observed at concentrations of 7.5 and 10 μg/mL in the presence of the S9 mix.
In Vivo 28-Day Repeated Dose Oral Toxicity Study [3]
-
Animal Model: Crj:CD(SD)IGS rats.
-
Administration: 2,4-DTBP was administered orally at doses of 0, 5, 20, 75, and 300 mg/kg/day for 28 days.
-
Observations: Clinical signs, body weight, food consumption, urinalysis, hematology, blood chemistry, and histopathology were examined.
-
Key Findings: At 300 mg/kg, salivation, increased urine volume, and changes in hematological parameters were observed. Liver and kidney weights were increased, with histopathological findings of centrilobular hypertrophy of hepatocytes and changes in renal tubules.
Signaling Pathway
2,6-di-tert-butyl-4-ethylphenol
This compound is another phenolic antioxidant for which some comparative toxicological data is available.
Quantitative Data Presentation
| Toxicity Endpoint | In Vitro Data | In Vivo Data (Rat) |
| Acute Toxicity | Data not available | In a 14-day dose-finding study, mortality was observed at 1000 mg/kg bw/day.[5] |
| Repeated Dose Toxicity | Data not available | 28-day oral NOAEL: 15 mg/kg bw/day.[5] |
| Genotoxicity | - Negative in bacterial mutation assays (Ames test).[5] - Positive for chromosomal aberrations in CHL/IU cells with metabolic activation.[5] | Data not available |
| Carcinogenic Risk | - Interferes with Retinoic Acid Receptor β (RARβ).[6] - Promotes proliferation and metastasis of cancer cells (H4IIE).[6] | Data not available |
Experimental Protocols
In Vitro Chromosomal Aberration Test [5]
-
Cell Line: CHL/IU cells.
-
Methodology: The study was conducted according to OECD Test Guideline 473.
-
Metabolic Activation: The test was performed with and without a metabolic activation system (S9 mix).
-
Outcome: The compound was found to be positive for inducing chromosomal aberrations in the presence of metabolic activation, indicating it is genotoxic in vitro.
In Vivo 28-Day Repeated Dose Toxicity Study [5]
-
Animal Model: Rats.
-
Administration: The compound was administered via gavage at doses of 0, 15, 60, or 250 mg/kg bw/day for 28 days.
-
Key Findings: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 15 mg/kg bw/day based on hypertrophy in the liver and thyroid and increased liver weight at higher doses.
Experimental Workflow
2-tert-butyl-4-ethylphenol
Limited toxicological information is available for this isomer.
-
In Vivo Data: Oral administration to rats at a dose of 1.5 mmoles/kg/day was shown to induce liver microsomal enzymes, specifically hexobarbitone oxidase and aminopyrine demethylase.[7] This suggests that the compound can alter the metabolic capacity of the liver.
-
In Vitro Data: Studies have shown that 2-tert-butylphenol can act as an antagonist for the androgen receptor (AR) and an inverse agonist for the estrogen-related receptor γ (ERRγ) in recombined yeast strains.[8]
Comparison and Conclusion
This guide highlights the differences and occasional correlations between in vitro and in vivo toxicity data for several butylated phenol compounds, presented as surrogates in the absence of data for this compound.
For 2,4-DTBP , in vitro assays correctly identified its potential for endocrine disruption, which is a key concern in its overall toxicological profile. The genotoxicity findings in vitro (chromosomal aberrations) suggest a potential that requires further in vivo investigation. The acute oral toxicity in rats is relatively low.
For 2,6-di-tert-butyl-4-ethylphenol , in vitro tests also indicated genotoxic potential, which is a significant finding for hazard identification. The in vivo study established a NOAEL, providing a crucial metric for risk assessment.
The available data underscores a common theme in toxicology:
-
In vitro studies are invaluable for screening potential hazards, elucidating mechanisms of toxicity (like receptor binding or genotoxicity), and prioritizing chemicals for further testing. They are generally faster and less resource-intensive. However, as seen with some volatile phenols, experimental conditions can sometimes lead to underestimation of toxicity.[9]
-
In vivo studies provide data on systemic effects within a whole organism, accounting for metabolism, distribution, and excretion. They are essential for determining dose-response relationships and establishing safety thresholds like NOAELs for regulatory purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 4. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [mdpi.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
"performance of 4-tert-Butyl-2-ethylphenol as a stabilizer compared to other phenols"
In the realm of polymer science and drug development, the selection of an appropriate stabilizer is paramount to ensure the longevity and efficacy of the final product. Phenolic antioxidants are a widely utilized class of stabilizers that protect materials from degradation caused by oxidative processes. This guide provides a detailed comparison of the performance of 4-tert-Butyl-2-ethylphenol against other common phenolic stabilizers, supported by experimental data and methodologies.
Introduction to Phenolic Stabilizers
Phenolic antioxidants function as stabilizers by donating a hydrogen atom from their hydroxyl group to free radicals, which are highly reactive species that can initiate and propagate degradation chain reactions. This action neutralizes the free radicals, forming a stable phenoxy radical that is less likely to participate in further detrimental reactions. The efficacy of a phenolic stabilizer is influenced by the steric hindrance around the hydroxyl group and the electron-donating or withdrawing nature of other substituents on the aromatic ring.
Comparative Performance Analysis
The performance of this compound as a stabilizer is evaluated against other commonly used phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and 2,4-Di-tert-butylphenol. The key performance indicators are antioxidant efficiency, thermal stability, and UV resistance.
Antioxidant Efficiency
The antioxidant efficiency of a stabilizer is its ability to scavenge free radicals. This is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or by measuring the Oxidative Induction Time (OIT).
Table 1: Comparison of Antioxidant Efficiency
| Stabilizer | DPPH Assay (IC50, µg/mL) | Oxidative Induction Time (OIT, min) at 200°C in Polypropylene |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Butylated Hydroxytoluene (BHT) | ~6.72[1] | Proportional to concentration[2] |
| 2,4-Di-tert-butylphenol | Lower than BHT[3] | Data not available in searched literature |
Note: Direct comparative data for this compound was not available in the searched literature. The antioxidant activity of BHT is noted to be approximately twice that of 2,4-DTBP[3].
Thermal Stability
Thermal stability is a critical parameter for stabilizers used in materials processed at high temperatures. Thermogravimetric Analysis (TGA) is a standard method to evaluate this property by measuring the temperature at which the material degrades.
Table 2: Comparison of Thermal Stability
| Stabilizer | Onset Decomposition Temperature (°C) |
| This compound | Data not available in searched literature |
| 4-tert-Butylphenol | ~137[4] |
| Butylated Hydroxytoluene (BHT) | Less stable than some alkylphenols[5] |
Note: Specific TGA data for this compound was not found. The data for 4-tert-Butylphenol is provided for reference.
UV Resistance
UV resistance is the ability of a stabilizer to absorb or dissipate UV radiation, thereby protecting the material from photodegradation. This is typically assessed by UV-Vis spectroscopy.
Table 3: Comparison of UV Resistance
| Stabilizer | UV Absorption Maximum (λmax, nm) |
| This compound | Data not available in searched literature |
| 4-tert-Butylphenol | Exhibits UV absorption[6] |
| Phenolic Compounds (general) | Absorb in the UV region |
Note: A specific UV-Vis spectrum for this compound was not available in the searched literature. Phenolic compounds, in general, are known to absorb UV radiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of performance data.
DPPH Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the deep violet DPPH solution to a pale yellow is monitored spectrophotometrically.
Protocol:
-
A stock solution of the phenolic stabilizer is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A fresh solution of DPPH in the same solvent is prepared.
-
Various concentrations of the stabilizer solution are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the stabilizer required to scavenge 50% of the DPPH radicals) is determined.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of the stabilizer.
Protocol:
-
A small, accurately weighed sample of the phenolic stabilizer (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the UV-absorbing properties of a stabilizer.
Protocol:
-
A dilute solution of the phenolic stabilizer is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
The UV-Vis spectrophotometer is calibrated using a blank solution (the solvent alone).
-
The absorbance of the stabilizer solution is measured over a range of UV wavelengths (typically 200-400 nm).
-
The resulting spectrum is plotted as absorbance versus wavelength.
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity are determined from the spectrum.
Visualizations
Antioxidant Mechanism of Phenolic Stabilizers
Caption: General mechanism of radical scavenging by phenolic antioxidants.
Experimental Workflow for Stabilizer Performance Evaluation
Caption: Workflow for evaluating the performance of phenolic stabilizers.
Conclusion
References
Comparative Guide to the Immunoanalytical Cross-Reactivity of 4-tert-Butyl-2-ethylphenol
This guide provides a comparative analysis of the potential cross-reactivity of 4-tert-Butyl-2-ethylphenol in immunoassays. Designed for researchers, scientists, and drug development professionals, this document outlines the principles of immunoassay cross-reactivity, presents a generalized experimental protocol for its assessment, and discusses the potential for cross-reactivity based on data from structurally analogous compounds.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are indispensable tools in a variety of research and diagnostic applications. Their specificity, which relies on the precise interaction between an antibody and its target antigen, is a critical parameter for data accuracy. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte, leading to potential inaccuracies such as false positives or overestimated concentrations.[1][2] The degree of cross-reactivity is influenced by factors such as the choice of monoclonal versus polyclonal antibodies and the specific format of the immunoassay.[1] It is not an intrinsic property of the antibody alone but can be modulated by assay conditions like reagent concentrations.[3][4]
Given the structural characteristics of this compound, a substituted phenolic compound, it is pertinent to evaluate its potential for cross-reactivity in immunoassays designed for other phenolic compounds, such as Bisphenol A (BPA) and its analogues.
Hypothetical Cross-Reactivity Data
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Bisphenol A (BPA) | 10 | 100 |
| This compound | 500 | 2 |
| 4-tert-Butylphenol | 250 | 4 |
| 2-Ethylphenol | 1000 | 1 |
| Bisphenol F (BPF) | 20 | 50 |
| Bisphenol S (BPS) | 800 | 1.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
The cross-reactivity percentage is calculated using the following formula: Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Test Compound) x 100 [3]
Experimental Protocol for Determining Cross-Reactivity
A standard method for assessing cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[3] The following is a generalized protocol.
Principle
In a competitive ELISA, the test compound (e.g., this compound) competes with a fixed amount of enzyme-labeled primary analyte for binding to a limited number of antibody-coated sites on a microplate. The signal generated by the enzyme is inversely proportional to the concentration of the test compound in the sample.
Materials
-
Microtiter plates coated with antibodies specific to the primary analyte (e.g., anti-BPA antibody)
-
Primary analyte standard (e.g., Bisphenol A)
-
Test compounds (e.g., this compound and other structural analogues)
-
Enzyme-conjugated primary analyte (e.g., BPA-horseradish peroxidase conjugate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure
-
Preparation of Standards and Samples: Prepare a series of dilutions for the primary analyte standard and each test compound.
-
Competitive Reaction: Add the standards or test compounds to the antibody-coated microplate wells, followed by the addition of the enzyme-conjugated primary analyte. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the primary analyte. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the primary analyte and each test compound. Calculate the percent cross-reactivity using the formula mentioned previously.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining immunoassay cross-reactivity using competitive ELISA.
Potential Immunomodulatory Effects and Signaling Pathways
Substituted phenols, including BPA and its alternatives, have been reported to exert immunomodulatory effects.[5] These effects can be mediated through various signaling pathways. For instance, some phenolic compounds have been shown to modulate the NF-κB/AP-1 signaling pathway, which plays a crucial role in the inflammatory response and cytokine production.[5] The antioxidant properties of some phenols, such as 2,4-di-tert-butylphenol, may also contribute to their anti-inflammatory effects.[6][7] Understanding these potential biological activities is important for interpreting the overall toxicological and pharmacological profile of this compound.
Visualizing a Relevant Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway, a potential target for immunomodulatory phenols.
Conclusion
While direct experimental data for the cross-reactivity of this compound in immunoassays is limited, a comparative analysis based on structurally similar compounds suggests that its potential for significant cross-reactivity in assays for other phenols like BPA is likely to be low. However, this should be empirically verified for any specific immunoassay. The provided experimental protocol offers a robust framework for such a determination. Furthermore, the potential immunomodulatory effects of this compound warrant consideration in its overall biological assessment. The provided diagrams offer clear visual aids for understanding the experimental workflow and a key signaling pathway relevant to the biological activity of phenolic compounds.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling immunomodulatory effects of bisphenol A substitutes on human macrophages, T and B lymphocytes using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Environmental Impact Assessment: A Comparative Analysis of 4-tert-Butyl-2-ethylphenol and Its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the environmental fate and ecotoxicological effects of 4-tert-Butyl-2-ethylphenol and its structurally related analogs.
The widespread industrial use of alkylphenols has led to their presence in various environmental compartments, raising concerns about their potential ecological impact. This guide provides a comparative environmental impact assessment of this compound and its prominent analogs: 4-tert-butylphenol, 4-tert-pentylphenol, 2,4-di-tert-butylphenol, 4-tert-octylphenol, and 4-nonylphenol. The assessment focuses on key environmental parameters: aquatic toxicity, biodegradability, and bioaccumulation, alongside an examination of their endocrine-disrupting capabilities.
While comprehensive data is available for many of its analogs, it is important to note a significant data gap in the publicly available literature for this compound regarding specific quantitative environmental impact metrics. This guide synthesizes the available information to provide a comparative overview, highlighting areas where further research is needed.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data for the target compound and its analogs.
Table 1: Acute Aquatic Toxicity Data
| Chemical | Test Species | Endpoint | Duration | Value (mg/L) | Reference |
| This compound | Data Not Available | - | - | - | - |
| 4-tert-Butylphenol | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 5.1 | [1] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 4.7 | [1] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | 13.5 | [1] | |
| 4-tert-Pentylphenol | Pimephales promelas (Fathead Minnow) | LC50 | 96 h | 1.8 | [1] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 2.9 | [1] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | 2.3 | [1] | |
| 2,4-di-tert-Butylphenol | Cyprinus carpio (Carp) | LC50 | 96 h | 1.2 | [2] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.46 | [2] | |
| Desmodesmus subspicatus (Green Algae) | EC50 | 72 h | 1.1 | [2] | |
| 4-tert-Octylphenol | Pimephales promelas (Fathead Minnow) | LC50 | 96 h | 0.19 | [3] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.14 | [3] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | 0.44 | [3] | |
| 4-Nonylphenol (branched) | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 0.128 | [3] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.084 | [3] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | 0.13 | [3] |
Table 2: Biodegradability Data
| Chemical | Test Guideline | Result | Degradation (%) | Duration (days) | Reference |
| This compound | Data Not Available | - | - | - | - |
| 4-tert-Butylphenol | OECD 301B | Not readily biodegradable | 58.5 - 63.5 | 28 | [1] |
| 4-tert-Pentylphenol | OECD 301B | Readily biodegradable | 73 | 28 | [1] |
| 2,4-di-tert-Butylphenol | OECD 302C | Not inherently biodegradable | 0 | 28 | [2] |
| 4-tert-Octylphenol | OECD 301B | Not readily biodegradable | 0 - 25 | 28 | [3] |
| 4-Nonylphenol (branched) | OECD 301B | Not readily biodegradable | 0 - 25 | 28 | [3] |
Table 3: Bioaccumulation Potential
| Chemical | Test Species | BCF Value | Log Kow | Reference |
| This compound | Data Not Available | - | - | - |
| 4-tert-Butylphenol | Cyprinus carpio (Carp) | 67 - 241 | 3.79 | [1] |
| 4-tert-Pentylphenol | Cyprinus carpio (Carp) | 130 - 430 | 4.2 | [1] |
| 2,4-di-tert-Butylphenol | Cyprinus carpio (Carp) | 436 | 5.33 | [2] |
| 4-tert-Octylphenol | Pimephales promelas (Fathead Minnow) | 770 | 4.12 | [3] |
| 4-Nonylphenol (branched) | Pimephales promelas (Fathead Minnow) | 500 - 1900 | 4.48 | [3] |
Endocrine Disrupting Effects and Signaling Pathways
Alkylphenols are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of wildlife and humans. Their primary modes of action involve interaction with estrogen and androgen receptors.
Estrogen Receptor Signaling: Many alkylphenols are xenoestrogens, meaning they can mimic the effects of the natural hormone estradiol. They bind to estrogen receptors (ERα and ERβ), leading to the activation or inhibition of estrogen-responsive genes. This can result in feminization of male fish and other adverse reproductive and developmental effects.
Caption: Estrogen receptor signaling pathway disruption by alkylphenols.
Androgen Receptor Signaling: Some alkylphenols can also act as anti-androgens. They can bind to the androgen receptor (AR), blocking the action of natural androgens like testosterone. This can lead to demasculinization and impaired reproductive function in males.
Caption: Androgen receptor signaling pathway disruption by alkylphenols.
Experimental Protocols
The environmental impact data presented in this guide are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the key experimental workflows.
Aquatic Toxicity Testing Workflow:
Caption: General workflow for aquatic toxicity testing.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a chemical that is lethal to 50% of the test fish (LC50) over a 96-hour period.[4]
-
Test Organism: Typically rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.
-
Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the concentration of a substance that causes 50% of the daphnids to become immobilized (EC50) after 48 hours.[5]
-
Test Organism: Daphnia magna.
-
Procedure: Young daphnids (<24 hours old) are exposed to various concentrations of the test chemical.
-
Endpoint: Immobilization (inability to swim) is observed at 24 and 48 hours.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a chemical on the growth of algae.[6]
-
Test Organism: Green algae such as Pseudokirchneriella subcapitata.
-
Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance for 72 hours.
-
Endpoint: The inhibition of growth is measured by cell counts or other biomass surrogates, and the EC50 is calculated.
OECD 301: Ready Biodegradability
This series of tests determines if a chemical is readily biodegradable, meaning it will be rapidly broken down by microorganisms in an aquatic environment.[7]
-
Inoculum: Microorganisms from sources like activated sludge from a sewage treatment plant.
-
Procedure: The test substance is incubated with the inoculum in a mineral medium for 28 days. Biodegradation is measured by parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen consumption.
-
Pass Levels: Generally, >60% degradation for CO2 evolution or oxygen consumption, and >70% for DOC removal within a 10-day window of the 28-day test.
OECD 305: Bioaccumulation in Fish
This test measures the potential of a chemical to accumulate in fish from the surrounding water.[8]
-
Test Organism: Typically a species like rainbow trout or common carp.
-
Procedure: The test consists of two phases: an uptake phase where fish are exposed to the chemical at a constant concentration, followed by a depuration phase in clean water.
-
Endpoint: The concentration of the chemical in the fish tissue is measured over time to calculate the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.
Conclusion
The available data clearly indicate that several analogs of this compound, such as 4-tert-octylphenol and 4-nonylphenol, pose a significant environmental risk due to their high aquatic toxicity, persistence, and potential for bioaccumulation, as well as their endocrine-disrupting properties. While 4-tert-butylphenol and 4-tert-pentylphenol show a lower, though still notable, environmental impact, the lack of specific data for this compound is a critical knowledge gap.
Given the structural similarities to other impactful alkylphenols, it is reasonable to presume that this compound may also exhibit adverse environmental effects. Therefore, it is imperative for researchers and industry professionals to conduct comprehensive environmental risk assessments for this compound to ensure its safe and sustainable use. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill this gap and enable a more complete and accurate comparison.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. scitoys.com [scitoys.com]
Safety Operating Guide
Proper Disposal of 4-tert-Butyl-2-ethylphenol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-tert-Butyl-2-ethylphenol is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this chemical, in line with established safety protocols and regulatory requirements.
I. Immediate Safety and Hazard Identification
Before handling this compound, it is essential to be aware of its associated hazards. According to safety data sheets, this compound is classified with the following risks:
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to:
-
NIOSH-approved respirator with an organic vapor/acid gas cartridge.[3]
-
Chemical-resistant gloves.
-
Safety goggles and a face shield.[1]
-
A lab coat or other protective clothing.
II. Spill and Leakage Procedures
In the event of a small spill, immediate action is required to contain and clean the affected area:
-
Evacuate and Isolate: For liquids, isolate the spill or leak area in all directions for at least 50 meters (150 feet).[3]
-
Absorb Spill: Use absorbent paper to pick up all liquid spill material.[3]
-
Package Waste: Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[3]
-
Decontaminate Surfaces: Wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[3]
-
Await Clearance: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[3]
III. Chemical Waste Disposal Protocol
The disposal of this compound is regulated and must be handled as hazardous waste.[4][5] Do not dispose of this chemical down the drain or in regular trash.[4][6]
Step 1: Waste Collection and Segregation
-
Dedicated Container: Collect waste this compound in a designated, compatible container.[7][8] The original container is often a suitable choice if it is in good condition.[8]
-
Segregation: Store this waste separately from incompatible materials, such as strong oxidizing agents and strong acids.[2][8] As a general rule, segregate chemical waste into categories like acids, bases, flammables, oxidizers, and toxics.[7]
Step 2: Container Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4][5]
-
The approximate quantity of the waste.[4]
-
The date of waste generation.[4]
-
Your name, department, and laboratory room number.[4]
-
Check the appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard).[4]
Step 3: Storage of Hazardous Waste
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[5][7][8]
-
Designated Area: Store the container in a designated satellite accumulation area that is inspected weekly for leaks.[8]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.[5]
Step 4: Final Disposal
-
Licensed Disposal Company: Arrange for the disposal of this compound through a licensed hazardous waste disposal company.[1]
-
Incineration: One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[1]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[4]
IV. Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 235°F (113°C) | CAMEO Chemicals |
| Boiling Point | 463.1°F (239.5°C) at 760 mmHg | CAMEO Chemicals |
| Melting Point | 214°F (101.1°C) | CAMEO Chemicals |
| Vapor Pressure | 1 mmHg at 158°F (70°C) | CAMEO Chemicals |
| Specific Gravity | 0.908 at 176°F (80°C) | CAMEO Chemicals |
| Water Solubility | Insoluble | CAMEO Chemicals |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 4-tert-Butyl-2-ethylphenol
Disclaimer: Specific safety and toxicity data for 4-tert-Butyl-2-ethylphenol is limited. The following guidance is based on data for structurally related compounds, including 4-tert-Butylphenol and 2-tert-Butyl-4-ethylphenol. It is crucial to handle this chemical with caution and to consult a comprehensive Safety Data Sheet (SDS) from the supplier before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
I. Chemical and Physical Properties
A summary of the physical and chemical properties of related butylphenol compounds is provided below for reference. These values can help in understanding the potential hazards and handling requirements.
| Property | 4-tert-Butylphenol | 2,6-Di-tert-butyl-4-ethylphenol |
| Physical State | Solid, Beige | Solid, White |
| Molecular Weight | 150.22 g/mol [1][2] | - |
| Melting Point | 96 - 100 °C / 204.8 - 212 °F[2] | 42 - 44 °C / 107.6 - 111.2 °F[3] |
| Boiling Point | 236 - 238 °C / 456.8 - 460.4 °F @ 760 mmHg[2] | 272 °C / 521.6 °F[3] |
| Flash Point | 113 °C / 235.4 °F[2] | 105 °C / 221 °F[3] |
| Water Solubility | Insoluble[1] | - |
| Odor | Phenolic[2] | No information available[3] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is recommended based on the hazards associated with similar phenol compounds.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[4][5] | Protects against splashes and dust. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (Butyl rubber is recommended). A full protective suit or lab coat should be worn.[1][4] | Prevents skin contact which can cause irritation and absorption of the chemical. Gloves must be inspected before use and disposed of properly.[5] |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be used, especially when handling the neat chemical or when dust may be generated.[1] | Protects against inhalation of vapors and dust. All respiratory protection programs must comply with applicable regulations.[4] |
III. Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the key steps for handling this compound.
IV. Health Hazards and Exposure Routes
Based on data for related compounds, this compound is expected to be hazardous. The primary routes of exposure and their potential health effects are illustrated below.
V. Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Procedure |
| Spill | For small spills, use absorbent paper to pick up the material.[1] Seal contaminated materials in a vapor-tight plastic bag for disposal.[1] Solvent wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[1] Isolate the spill area for at least 25 meters for solids.[1] |
| Fire | Use a dry chemical, carbon dioxide, or halon extinguisher.[1] Wear self-contained breathing apparatus (SCBA) when firefighting.[5] |
| First Aid: Inhalation | Move the person to fresh air.[2] If not breathing, give artificial respiration.[2] Seek medical attention if symptoms occur.[2] |
| First Aid: Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, call a physician.[2] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Immediately call a poison center or doctor.[2][5] |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterward.[2] Get medical attention if symptoms occur.[2] |
VI. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This chemical is considered an environmentally hazardous substance.[2]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
-
Regulatory Compliance: All disposal practices must be in accordance with local, regional, and national hazardous waste regulations.[2] Do not let the product enter drains.[5]
By adhering to these safety and logistical guidelines, researchers and laboratory personnel can minimize the risks associated with handling this compound and ensure a safe working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
